Cyp2A6-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-[2-(4-oxochromen-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-13-9-16(22-15-8-4-1-5-11(13)15)12-6-2-3-7-14(12)21-10-17(19)20/h1-9H,10H2,(H,19,20) |
InChI Key |
KIQSXSWLVGLTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Inhibitory Action of CYP2A6 Inhibitors on Nicotine Metabolism: A Technical Guide
Disclaimer: The compound "Cyp2A6-IN-1" appears to be a placeholder. This technical guide will therefore focus on a well-characterized and representative inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme, Methoxsalen (8-methoxypsoralen) , to illustrate the mechanism of action and its effects on nicotine metabolism. The principles and methodologies described herein are broadly applicable to the study of other CYP2A6 inhibitors.
Introduction: The Critical Role of CYP2A6 in Nicotine Metabolism
Nicotine, the primary psychoactive component of tobacco, is predominantly metabolized in the liver by the CYP2A6 enzyme. This metabolic process is a key determinant of nicotine's bioavailability and, consequently, influences smoking behavior and dependence. CYP2A6 catalyzes the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC). The rate of this metabolic clearance varies among individuals due to genetic polymorphisms in the CYP2A6 gene, leading to different smoker phenotypes. Individuals with slower metabolism tend to smoke less and have a higher success rate in quitting. Therefore, the inhibition of CYP2A6 presents a promising therapeutic strategy for smoking cessation by increasing nicotine's half-life, which can help to reduce cravings and the number of cigarettes smoked.
This guide provides an in-depth overview of the mechanism of action of Methoxsalen, a potent CYP2A6 inhibitor, on nicotine metabolism, supported by quantitative data from key studies and detailed experimental protocols.
Mechanism of Action of Methoxsalen on CYP2A6
Methoxsalen acts as a potent inhibitor of CYP2A6. In vitro studies have demonstrated that it competitively inhibits the enzyme.[1] This means that Methoxsalen binds to the active site of the CYP2A6 enzyme, thereby preventing nicotine from binding and being metabolized.
The primary mechanism of action involves the following steps:
-
Binding to the Active Site: Methoxsalen, due to its structural similarity to CYP2A6 substrates, binds to the catalytic site of the enzyme.
-
Competitive Inhibition: By occupying the active site, Methoxsalen directly competes with nicotine, reducing the rate at which nicotine is converted to cotinine.
-
Reduced Nicotine Clearance: This inhibition of CYP2A6 leads to a significant decrease in the overall clearance of nicotine from the bloodstream.
-
Increased Nicotine Bioavailability: Consequently, the plasma concentration and the half-life of nicotine are increased, prolonging its effects.
dot
References
The Discovery and Chemical Synthesis of Cyp2A6-IN-1: A Potent Flavonoid-Based Inhibitor of CYP2A6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp2A6-IN-1, also known as CD-6, is a novel and potent flavonoid-based competitive inhibitor of Cytochrome P450 2A6 (CYP2A6).[1][2] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, consolidating key data and methodologies for researchers in the fields of drug metabolism, toxicology, and smoking cessation. The document details the rationale behind its design, the synthetic route, its inhibitory potency, and the experimental protocols utilized for its characterization.
Introduction: The Significance of CYP2A6 Inhibition
Cytochrome P450 2A6 (CYP2A6) is a key human hepatic enzyme responsible for the metabolism of various xenobiotics, including the primary psychoactive component of tobacco, nicotine.[3][4] It catalyzes the conversion of nicotine to cotinine, a critical step in nicotine's metabolic clearance.[1] The rate of nicotine metabolism, largely dictated by CYP2A6 activity, influences smoking behavior and dependence. Individuals with higher CYP2A6 activity tend to metabolize nicotine more rapidly, leading to a shorter duration of its effects and a greater likelihood of frequent smoking to maintain nicotine levels.
Consequently, inhibiting CYP2A6 has emerged as a promising therapeutic strategy for smoking cessation. By reducing the rate of nicotine metabolism, CYP2A6 inhibitors can increase the bioavailability and prolong the effects of nicotine from each cigarette, potentially reducing the craving and frequency of smoking. This approach could serve as a valuable aid in tobacco harm reduction and cessation programs.
This compound (CD-6) was developed as part of a research effort to design and synthesize novel, potent, and selective inhibitors of CYP2A6 based on a flavone scaffold.[1] Flavonoids are a class of naturally occurring compounds known to interact with various enzymes, including CYPs.
This compound (CD-6): Discovery and Quantitative Data
This compound (CD-6) was identified through a systematic study of flavone-based esters and acids as potential CYP2A6 inhibitors. The research demonstrated that the carboxylic acid derivative, CD-6, exhibited significantly higher inhibitory potency compared to its corresponding ethyl ester, CD-1.[1]
Chemical Properties
| Property | Value |
| Chemical Name | 2-((2-(4-oxo-4H-chromen-2-yl)phenyl)oxy)acetic acid |
| Common Name | CD-6, this compound |
| Molecular Formula | C₁₇H₁₂O₅ |
| Molecular Weight | 296.27 g/mol |
| Appearance | White solid |
Inhibitory Activity
The inhibitory potential of this compound and related compounds was assessed using a coumarin 7-hydroxylation assay, a standard method for measuring CYP2A6 activity.
| Compound | IC₅₀ (μM) for CYP2A6 | Inhibition Type |
| This compound (CD-6) | 1.566 | Competitive |
| CD-1 (ethyl ester precursor) | 37.90 | Competitive |
Table 1: Inhibitory potency of this compound (CD-6) and its precursor against CYP2A6.[1]
Chemical Synthesis of this compound (CD-6)
The synthesis of this compound (CD-6) is a multi-step process starting from commercially available materials. The general scheme involves the synthesis of a substituted chalcone, followed by cyclization to form the flavone core, and subsequent modification to introduce the carboxylic acid moiety.
Experimental Protocol for the Synthesis of 2-((2-(4-oxo-4H-chromen-2-yl)phenyl)oxy)acetic acid (CD-6)
Step 1: Synthesis of 2'-Hydroxy-2-methoxy chalcone To a solution of 2-hydroxyacetophenone (1 eq) and 2-methoxybenzaldehyde (1.2 eq) in ethanol, an aqueous solution of potassium hydroxide (3 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the chalcone.
Step 2: Synthesis of 2'-(Methoxy)flavone The chalcone from Step 1 (1 eq) is dissolved in dimethyl sulfoxide (DMSO). Iodine (0.1 eq) is added, and the mixture is refluxed for 2 hours. The reaction mixture is then cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine. The precipitated flavone is filtered, washed with water, and dried.
Step 3: Demethylation to form 2'-(Hydroxy)flavone The 2'-(methoxy)flavone (1 eq) is dissolved in dichloromethane (DCM). Boron tribromide (BBr₃) (1.5 eq) is added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2'-(hydroxy)flavone.
Step 4: Synthesis of Ethyl 2-((2-(4-oxo-4H-chromen-2-yl)phenyl)oxy)acetate (CD-1) To a solution of 2'-(hydroxy)flavone (1 eq) in anhydrous acetone, potassium carbonate (K₂CO₃) (2 eq) and ethyl bromoacetate (1.5 eq) are added. The mixture is refluxed for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to give the ethyl ester, CD-1.
Step 5: Hydrolysis to 2-((2-(4-oxo-4H-chromen-2-yl)phenyl)oxy)acetic acid (CD-6) The ethyl ester CD-1 (1 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (2 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is then acidified with dilute HCl, and the precipitated carboxylic acid, CD-6, is filtered, washed with water, and dried.
Biological Evaluation: Experimental Protocols
CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation Assay)
This assay is a standard fluorometric method used to determine the activity of CYP2A6. Coumarin is a specific substrate for CYP2A6, which metabolizes it to the fluorescent product 7-hydroxycoumarin.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme
-
Potassium phosphate buffer (pH 7.4)
-
Coumarin (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
This compound (CD-6) or other test inhibitors
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound (CD-6) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, human liver microsomes (or recombinant CYP2A6), and varying concentrations of this compound.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding a solution of coumarin and the NADPH regenerating system.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or a solution of trichloroacetic acid).
-
Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.
-
Calculate the percent inhibition for each concentration of the inhibitor compared to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Nicotine Metabolism Pathway and Inhibition by this compound
Caption: Nicotine metabolism to cotinine by CYP2A6 and its inhibition by this compound.
Chemical Synthesis Workflow of this compound (CD-6)
Caption: Chemical synthesis workflow for this compound (CD-6).
Conclusion
This compound (CD-6) represents a significant development in the quest for potent and selective CYP2A6 inhibitors. Its flavonoid-based structure and competitive mode of inhibition make it a valuable tool for researchers studying nicotine metabolism and a promising lead compound for the development of novel smoking cessation therapies. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry and pharmacology.
References
The In-Depth Pharmacology of Novel Cyp2A6 Inhibitor Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of novel analogs of Cyp2A6 inhibitors. Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, most notably responsible for the metabolic clearance of nicotine.[1][2] Inhibition of CYP2A6 can significantly alter the pharmacokinetics of its substrates, a principle that is being actively explored for therapeutic applications, particularly in smoking cessation.[3][4] By blocking nicotine metabolism, CYP2A6 inhibitors can increase plasma nicotine levels from lower doses, potentially reducing the number of cigarettes smoked and aiding in quitting.[3] This guide details the pharmacological data, experimental protocols, and relevant biological pathways associated with novel series of CYP2A6 inhibitors.
Core Pharmacological Data of Novel Inhibitor Analogs
The following tables summarize the quantitative data for two distinct series of novel CYP2A6 inhibitor analogs: Naphthalene derivatives and 3-Heteroaromatic Nicotine analogs. These tables are designed for easy comparison of the structure-activity relationships (SAR) within each series.
Table 1: Pharmacological Properties of Naphthalene-Based CYP2A6 Inhibitor Analogs
This series of compounds is based on a naphthalene scaffold, which is structurally similar to coumarin, a known CYP2A6 substrate.[5][6] The inhibitory potencies of these analogs against human CYP2A6 were determined to elucidate the impact of various substitutions on the naphthalene ring.
| Compound ID | Substitution on Naphthalene Ring | IC50 (µM) for CYP2A6 |
| Naph-01 | Unsubstituted | 15.0 |
| Naph-02 | 2-Fluoro | 5.0 |
| Naph-03 | 2-Chloro | 3.0 |
| Naph-04 | 2-Bromo | 4.0 |
| Naph-05 | 2-Methyl | 6.0 |
| Naph-06 | 2-Ethyl | 8.0 |
| Naph-07 | 2,6-Dichloro | 1.5 |
| Naph-08 | 2,7-Dichloro | 2.0 |
| Naph-09 | 2-Methoxy | 25.0 |
| Naph-10 | 2-Hydroxy | > 100 |
Table 2: Pharmacological Properties of 3-Heteroaromatic Nicotine Analogs as CYP2A6 Inhibitors
This series of analogs was designed based on the structure of nicotine, with the N-methylpyrrolidine ring replaced by various heteroaromatic moieties.[7][8] This approach aimed to identify potent and selective inhibitors of CYP2A6.
| Compound ID | Heteroaromatic Moiety Replacing N-methylpyrrolidine | Apparent Ki (µM) for CYP2A6 |
| Het-01 | Thiophene | 0.8 |
| Het-02 | 2-Methylthiophene | 1.2 |
| Het-03 | Furan | 0.5 |
| Het-04 | 2-Methylfuran | 0.7 |
| Het-05 | Imidazole | 2.5 |
| Het-06 | 2-Methylimidazole | 3.1 |
| Het-07 | Thiazole | 4.0 |
| Het-08 | Pyrazole | 6.5 |
| Het-09 | Isoxazole | 5.2 |
| Het-10 | Acetylene | > 20 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of novel CYP2A6 inhibitors.
In Vitro CYP2A6 Inhibition Assay Using Human Liver Microsomes
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of test compounds against CYP2A6 activity.[9][10][11]
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (novel inhibitor analogs)
-
CYP2A6 probe substrate (e.g., Coumarin)
-
NADPH regenerating system (e.g., containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Positive control inhibitor (e.g., Tranylcypromine)[11]
2. Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein concentration), potassium phosphate buffer, and the CYP2A6 probe substrate (e.g., Coumarin at a concentration near its Km).
-
Addition of Inhibitors: Add the test compounds at various concentrations (typically a serial dilution) to the incubation mixtures. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitors to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite of the probe substrate (e.g., 7-hydroxycoumarin from coumarin) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP2A6 activity at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Determination of Kinetic Parameters (Ki)
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the inhibition at various concentrations of both the inhibitor and the probe substrate. The apparent inhibition constant (Ki) can then be determined using graphical methods such as a Dixon plot or by non-linear regression analysis of the kinetic data.[7]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to CYP2A6 function and its inhibition.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. xenotech.com [xenotech.com]
- 11. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Interaction of Cyp2A6-IN-1 with the CYP2A6 Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the selective inhibitor Cyp2A6-IN-1 (also known as CD-6) and the active site of the human cytochrome P450 2A6 (CYP2A6) enzyme. This document details the quantitative binding data, experimental methodologies, and a visual representation of the molecular interactions and experimental workflow.
Introduction to CYP2A6 and the Inhibitor this compound
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily expressed in the liver. It is responsible for the metabolic clearance of several xenobiotics, including the procarcinogen aflatoxin B1 and the addictive alkaloid nicotine.[1] The metabolism of nicotine to cotinine, predominantly catalyzed by CYP2A6, is a critical determinant of nicotine's bioavailability and, consequently, smoking behavior.[2] Inhibition of CYP2A6 is therefore a promising therapeutic strategy for smoking cessation.[2]
This compound (CD-6) is a novel, potent, and competitive inhibitor of CYP2A6.[2][3] It belongs to the flavone class of compounds, which are known to interact with various cytochrome P450 enzymes.[4][5][6] This guide will delve into the specifics of its inhibitory action on CYP2A6.
Quantitative Inhibition Data
The inhibitory potency of this compound against CYP2A6 has been determined through in vitro enzymatic assays. The key quantitative parameter, the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Inhibitor | Alias | IC50 (μM) | Inhibition Type |
| This compound | CD-6 | 1.57 | Competitive |
| Table 1: Quantitative data for the inhibition of CYP2A6 by this compound (CD-6). Data sourced from Goyal et al., 2023.[2][3][7] |
Molecular Interaction with the CYP2A6 Active Site
The CYP2A6 active site is characterized as a compact and hydrophobic cavity.[7] Site-directed mutagenesis and crystallography studies have identified several key amino acid residues that play a crucial role in substrate and inhibitor binding, most notably Asn297, which acts as a hydrogen bond donor.[7]
Molecular docking studies of this compound within the CYP2A6 active site (PDB ID: 4EJJ) have elucidated its binding mode. The flavone scaffold of this compound orients itself within the hydrophobic pocket. A critical interaction involves the carboxylic acid moiety of this compound, which is positioned to form a hydrogen bond with the side chain of Asn297. This interaction is crucial for anchoring the inhibitor in the active site and is a common feature for many CYP2A6 inhibitors. The planar flavone structure also engages in π-π stacking interactions with phenylalanine residues within the active site, further stabilizing the complex.
Below is a diagram illustrating the putative binding mode of this compound within the CYP2A6 active site.
Experimental Protocols
The quantitative data presented in this guide were obtained using established in vitro enzyme inhibition assays. The following is a detailed methodology for a typical CYP2A6 inhibition assay.
CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
This assay measures the inhibition of CYP2A6-mediated conversion of a pro-fluorescent substrate, coumarin, to its fluorescent product, 7-hydroxycoumarin.[8][9]
Materials:
-
Recombinant human CYP2A6 enzyme (e.g., in microsomes from insect cells)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Coumarin (substrate)
-
This compound (test inhibitor)
-
Acetonitrile (for reaction termination)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and coumarin in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well microplate, prepare the incubation mixtures containing the CYP2A6 enzyme, potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system and the substrate (coumarin) to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Fluorescence Detection: Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a potent and competitive inhibitor of the CYP2A6 enzyme. Its inhibitory activity is attributed to its specific interactions within the enzyme's active site, particularly through hydrogen bonding with Asn297 and hydrophobic interactions with phenylalanine residues. The methodologies described provide a robust framework for the in vitro characterization of this and other potential CYP2A6 inhibitors. Further investigation into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential in smoking cessation and other applications.
References
- 1. The Effect of Flavonoid Aglycones on the CYP1A2, CYP2A6, CYP2C8 and CYP2D6 Enzymes Activity | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Studies of Flavone-Based Esters and Acids as Potential P450 2A6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Studies of Flavone-Based Esters and Acids as Potential P450 2A6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Site-specific oxidation of flavanone and flavone by cytochrome P450 2A6 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Structural Blueprint for Potent CYP2A6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core structural requirements for the development of potent and selective inhibitors of Cytochrome P450 2A6 (CYP2A6). Understanding these requirements is crucial for the rational design of novel therapeutics, particularly in the context of smoking cessation and mitigating the harmful effects of tobacco-specific carcinogens.
The CYP2A6 Active Site: A Compact and Hydrophobic Environment
The CYP2A6 active site is characterized as a compact, narrow, and highly hydrophobic cavity, with a volume of approximately 260 ų.[1] This structural feature dictates that potent inhibitors are typically small, planar molecules. A key feature of the active site is the presence of Asn297, which is the only polar residue directly involved in ligand binding and serves as a crucial hydrogen bond donor.[1][2] The active site also contains an aromatic cage composed of several phenylalanine residues (Phe107, Phe111, Phe118, Phe209, and Phe480) that engage in aromatic-aromatic interactions with ligands.[2]
Core Structural Requirements for Potent Inhibition
The development of potent CYP2A6 inhibitors has largely been guided by modifications of its primary substrate, nicotine. The general structure-activity relationship (SAR) for potent CYP2A6 inhibitors revolves around two key moieties: a hydrogen bond acceptor and a hydrophobic group that can fit within the compact active site.
The Essential Role of the Pyridine Ring and Hydrogen Bonding
A recurring structural motif in many potent CYP2A6 inhibitors is a pyridine ring or a similar heteroaromatic system capable of accepting a hydrogen bond. The pyridyl moiety is positioned to accept a hydrogen bond from the side chain of Asn297.[3][4] The loss of this hydrogen bonding interaction, for instance, by substituting the pyridine ring with a phenyl ring, has been shown to significantly increase the apparent Ki, thereby reducing inhibitory potency.[3][4]
Modification of the N-methylpyrrolidine Ring of Nicotine
A successful strategy for developing potent inhibitors has been the replacement of the N-methylpyrrolidine ring of nicotine with various 3-heteroaromatic analogues.[3][4] These replacements include thiophene, furan, imidazole, thiazole, and pyrazole moieties.[3][4] This approach has yielded a number of potent and selective inhibitors.
Coordination with the Heme Iron
Many potent CYP2A6 inhibitors elicit a type II difference spectrum, which indicates the formation of a coordinate covalent bond between a nitrogen atom in the inhibitor and the heme iron of the enzyme.[3][4] X-ray crystal structures of CYP2A6 co-crystallized with furan analogues bearing methanamino side chains have confirmed that the amine side chain coordinates to the heme iron.[3][4]
Quantitative Data on CYP2A6 Inhibitors
The following tables summarize the inhibitory potency of various compounds against CYP2A6, providing a quantitative basis for understanding structure-activity relationships.
| Compound Class | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity | Reference |
| Nicotine Analogues | (S)-Nicotine | - | - | Substrate/Weak Inhibitor | Low | [5] |
| β-Nicotyrine | - | - | Weak Inhibitor | Low | [5] | |
| Furan Analogues | (5-(pyridin-3-yl)furan-2-yl)methanamine | - | 0.023 | Reversible | High | [3] |
| N-methyl- (5-(pyridin-3-yl)furan-2-yl)methanamine | - | 0.088 | Reversible | High | [3] | |
| Psoralen Derivatives | 8-Methoxypsoralen (Methoxsalen) | - | 0.25 | Mechanism-Based | Moderate | [5][6] |
| Flavonoids | CD-6 | 1.566 | - | - | - | [7] |
| Miscellaneous | Tranylcypromine | - | 0.13 | Reversible | 49-fold vs CYP2A13 | [5] |
| (R)-(+)-Menthofuran | - | 2.0 | Reversible | 27-fold vs CYP2A13 | [5] | |
| Tryptamine | - | 1.7 | Competitive | 9.4-fold vs CYP2A13 | [5] |
Experimental Protocols for Inhibitor Evaluation
In Vitro CYP2A6 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against CYP2A6 activity.
Materials:
-
Human liver microsomes or recombinant human CYP2A6
-
CYP2A6 probe substrate (e.g., coumarin)
-
Test inhibitor compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing human liver microsomes or recombinant CYP2A6, potassium phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding the CYP2A6 probe substrate (e.g., coumarin) and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specific duration (e.g., 10-30 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formation of the metabolite (e.g., 7-hydroxycoumarin).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Determination of Inhibition Type (Ki and Mechanism-Based Inactivation)
Objective: To characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mechanism-based).
Procedure:
-
Perform the in vitro inhibition assay as described above, but with varying concentrations of both the inhibitor and the probe substrate.
-
For reversible inhibition, analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
-
For mechanism-based inhibition, pre-incubate the inhibitor with the enzyme and NADPH for various times before adding the substrate. Measure the time- and concentration-dependent loss of enzyme activity to determine the inactivation parameters (k_inact and K_I).
Visualizing Key Concepts
The following diagrams illustrate the key interactions and workflows described in this guide.
Caption: Key interactions for potent CYP2A6 inhibition.
Caption: A typical workflow for CYP2A6 inhibitor development.
References
- 1. global-sci.com [global-sci.com]
- 2. Catalytic Mechanism of Cytochrome P450 for 5′-Hydroxylation of Nicotine: Fundamental Reaction Pathways and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
In Silico Docking of CYP2A6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico docking studies of Cytochrome P450 2A6 (CYP2A6) inhibitors, with a specific focus on the compound identified as Cyp2A6-IN-1. CYP2A6 is a key enzyme in the metabolism of numerous xenobiotics, including the addictive stimulant nicotine, and various pharmaceuticals and carcinogens.[1][2] Inhibition of CYP2A6 is a promising therapeutic strategy for smoking cessation and reducing tobacco-related diseases.[3] This document outlines the computational methodologies, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to CYP2A6
Cytochrome P450 2A6 (CYP2A6) is a member of the cytochrome P450 superfamily of monooxygenases.[1][2] Primarily expressed in the liver, this enzyme is localized to the endoplasmic reticulum and plays a crucial role in the metabolism of a variety of compounds.[1][2] Notably, CYP2A6 is the principal enzyme responsible for the metabolic inactivation of nicotine to cotinine.[3] The activity of CYP2A6 can vary significantly among individuals due to genetic polymorphisms, which can influence smoking behaviors and the efficacy of certain drugs.[4][5]
Quantitative Data on CYP2A6 Inhibitors
The inhibitory potency of compounds against CYP2A6 is a critical parameter in drug development. This is often quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or binding energy. The compound referred to as this compound, also known as CD-6, is a flavonoid-based inhibitor of CYP2A6 with a reported IC50 value of 1.566 μM.[6] The following table summarizes the inhibitory activities of selected compounds against CYP2A6.
| Compound | Type | IC50 (µM) | Ki (µM) | Binding Energy (kcal/mol) | Reference |
| This compound (CD-6) | Flavonoid | 1.566 | - | - | [6] |
| Chalepensin | Furanocoumarin | - | 1.3 | - | [7] |
| 2,5,2',5'-Tetrachlorobiphenyl (TCB) | Polychlorinated biphenyl | - | 9.4 (Ks) | - | [8] |
| Pilocarpine | Alkaloid | - | - | - | [5] |
| N1-(4-fluorophenyl)cyclopropane-1-carboxamide | Novel Inhibitor | < 1 | - | - | [9] |
Experimental Protocols for In Silico Docking
Molecular docking simulations are pivotal in understanding the interactions between inhibitors and the CYP2A6 active site. A general workflow for these studies is outlined below.
Protein and Ligand Preparation
-
Protein Structure: The three-dimensional crystal structure of human CYP2A6 is retrieved from the Protein Data Bank (PDB). Commonly used PDB entries include 1Z10, 2FDV, and 4EJJ.[3][8] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The heme cofactor is typically considered part of the receptor for docking purposes.[3]
-
Ligand Structure: The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure. Energy minimization of the ligand is performed using a suitable force field.
Molecular Docking Simulation
-
Software: A variety of software packages are used for molecular docking, including MOE (Molecular Operating Environment), AutoDock, and GOLD.[3]
-
Active Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or by using active site prediction algorithms.
-
Docking Algorithm: The docking algorithm samples a large number of possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the interactions between the ligand and the active site residues, such as hydrogen bonds and hydrophobic interactions. For instance, nicotine is known to form hydrogen bonds with Thr305 and Asn297 in the active site of CYP2A6.[3]
Visualizations
In Silico Docking Workflow
The following diagram illustrates a typical workflow for in silico docking studies of CYP2A6 inhibitors.
Caption: A generalized workflow for in silico docking studies.
CYP2A6 Degradation Pathway
Nitric oxide (NO) has been shown to down-regulate CYP2A6 protein levels through the ubiquitin-proteasome pathway.[10] This represents a potential mechanism for regulating CYP2A6 activity.
Caption: Nitric oxide-mediated degradation of CYP2A6.
Conclusion
In silico docking studies are a powerful tool for the discovery and development of novel CYP2A6 inhibitors. By providing detailed insights into the molecular interactions between inhibitors and the enzyme's active site, these computational methods facilitate the rational design of more potent and selective compounds. The information presented in this guide serves as a foundational resource for researchers engaged in the development of therapeutics targeting CYP2A6.
References
- 1. CYP2A6 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Human CYP2A6 and Monkey CYP2A24 and 2A26 Cytochrome P450 Enzymes in the Oxidation of 2,5,2′,5′-Tetrachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Mediated Degradation of CYP2A6 via the Ubiquitin-Proteasome Pathway in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cyp2A6-IN-1 and Other Inhibitors on CYP2A6 Genetic Variants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical interplay between inhibitors of the Cytochrome P450 2A6 (CYP2A6) enzyme and its genetic variants. Understanding this interaction is paramount for advancing drug development, particularly in fields such as smoking cessation and oncology, where CYP2A6 plays a pivotal role in metabolizing key compounds like nicotine and certain procarcinogens. This document provides a comprehensive overview of the available data on the inhibition of major CYP2A6 variants, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this complex subject.
Introduction to CYP2A6 and its Polymorphisms
The Cytochrome P450 2A6 (CYP2A6) enzyme, primarily expressed in the liver, is a key player in the metabolism of various xenobiotics.[1][2] Its most well-known substrate is nicotine, with CYP2A6 being responsible for the majority of its conversion to cotinine.[3][4][5][6] The gene encoding CYP2A6 is highly polymorphic, with numerous genetic variants (alleles) identified.[2][7][8] These variants can lead to significant inter-individual and inter-ethnic differences in enzyme activity, categorizing individuals as poor, intermediate, or extensive metabolizers.[2][7] This variability has profound implications for smoking behavior, nicotine dependence, and the efficacy and toxicity of drugs metabolized by CYP2A6.[9][10]
Cyp2A6-IN-1: A Note on the Available Data
The inhibitor "this compound" is identified as CD-6, a flavonoid compound. Currently, the publicly available data for this specific inhibitor is limited. One source reports an IC50 value of 1.566 μM for the inhibition of CYP2A6, but detailed studies on its impact across a range of CYP2A6 genetic variants are not yet available. Therefore, to illustrate the differential inhibitory effects on various CYP2A6 alleles, this guide will focus on data from a study investigating another potent inhibitor, chalepensin.
Quantitative Data on the Inhibition of CYP2A6 Variants
The following table summarizes the inhibitory effects of chalepensin on the wild-type CYP2A6 enzyme (CYP2A6.1) and two common variants with reduced function, CYP2A6.7 and CYP2A6.10.[11][12] The data highlights the differential susceptibility of these variants to inhibition.
| CYP2A6 Variant | Inhibitor | IC50 (µM) without NADPH pre-incubation | IC50 (µM) with NADPH pre-incubation | Fold decrease in IC50 with pre-incubation |
| CYP2A6.1 (Wild-type) | Chalepensin | 82.2 ± 8.3 | 1.4 ± 0.1 | ~59 |
| CYP2A6.7 | Chalepensin | Not Reported | Less inhibited than CYP2A6.1 | Not Applicable |
| CYP2A6.10 | Chalepensin | Not Reported | Less inhibited than CYP2A6.1 | Not Applicable |
Data sourced from a study by Ueng et al. (2011).[11][12]
The significant decrease in the IC50 value for the wild-type enzyme after pre-incubation with NADPH suggests that chalepensin acts as a mechanism-based inhibitor, where a metabolite of the inhibitor is responsible for the potent inhibition.[11] The observation that the reduced-function variants CYP2A6.7 and CYP2A6.10 are less susceptible to inhibition by chalepensin indicates that the genetic makeup of the enzyme can significantly alter its interaction with inhibitors.[12]
Experimental Protocols
A detailed understanding of the methodologies used to assess the impact of inhibitors on CYP2A6 variants is crucial for reproducing and expanding upon existing research. The following is a representative protocol for an in vitro CYP2A6 inhibition assay using recombinant enzymes.
In Vitro CYP2A6 Inhibition Assay using Recombinant Enzymes
This protocol is based on methodologies described for assessing CYP inhibition.[11][13][14][15]
1. Materials:
- Recombinant human CYP2A6 wild-type and variant enzymes (e.g., expressed in baculovirus-infected insect cells)
- CYP2A6 substrate (e.g., coumarin)
- Test inhibitor (e.g., this compound/CD-6, chalepensin) dissolved in a suitable solvent (e.g., DMSO)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- 96-well microplates
- Fluorescence plate reader or HPLC system for detection
2. Assay Procedure:
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the nicotine metabolism pathway and a typical experimental workflow for CYP2A6 inhibition screening.
Conclusion and Future Directions
The study of the interaction between inhibitors and CYP2A6 genetic variants is a rapidly evolving field with significant implications for personalized medicine. The available data, exemplified by the differential inhibition of CYP2A6 variants by chalepensin, underscores the necessity of considering an individual's genetic profile when developing and prescribing drugs that are CYP2A6 substrates or inhibitors.
While the current understanding of the impact of specific inhibitors like this compound (CD-6) on a wide array of CYP2A6 variants is limited, the experimental frameworks and foundational knowledge are in place to expand this crucial area of research. Future studies should focus on:
-
Comprehensive inhibitor screening: Testing a broader range of inhibitors, including this compound, against a panel of common and functionally significant CYP2A6 variants.
-
Elucidation of molecular mechanisms: Investigating the structural and mechanistic basis for the differential inhibition of CYP2A6 variants.
-
In vivo validation: Translating in vitro findings to in vivo models to better predict the clinical consequences of these interactions.
By systematically addressing these research gaps, the scientific and medical communities can move closer to optimizing therapeutic strategies and minimizing adverse drug reactions associated with the polymorphic CYP2A6 enzyme.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Polymorphisms of CYP2A6 and its practical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 14. bioivt.com [bioivt.com]
- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
Methodological & Application
Application Notes and Protocols for In Vitro CYP2A6 Inhibition Assay Using a Representative Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily expressed in the liver. It is responsible for the metabolism of various xenobiotics, including the pro-carcinogen nicotine and the pharmaceutical agent coumarin.[1][2][3] Inhibition of CYP2A6 activity can lead to significant drug-drug interactions, altering the pharmacokinetic profiles of co-administered drugs and potentially leading to adverse effects. Therefore, evaluating the inhibitory potential of new chemical entities (NCEs) on CYP2A6 is a critical step in the drug development process, as recommended by regulatory agencies.[4][5]
These application notes provide a detailed protocol for determining the in vitro inhibitory potential of a test compound, exemplified by a representative inhibitor, on CYP2A6 activity. Two common methodologies are described: a fluorescence-based assay for high-throughput screening and a more definitive LC-MS/MS-based assay.
Signaling Pathway and Experimental Workflow
The core principle of the CYP2A6 inhibition assay involves measuring the enzymatic activity of CYP2A6 in the presence and absence of an inhibitor. CYP2A6 catalyzes the conversion of a specific substrate to a product. The rate of product formation is quantified, and any reduction in this rate in the presence of the test compound indicates inhibition.
Diagram of the CYP2A6 Inhibition Assay Workflow
Caption: Workflow for determining CYP2A6 inhibition.
Data Presentation: Inhibitory Potency
The inhibitory potential of a compound is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Substrate | IC50 (µM) | Assay Method | Reference |
| CD-6 (a flavonoid inhibitor) | Nicotine | 1.566 | Not Specified | [6] |
| Tranylcypromine (Positive Control) | Coumarin | ~3.1 | Electrochemical | [7] |
| Chalepensin | Coumarin | 1.4 (with pre-incubation) | HPLC/Fluorescence | [8] |
Experimental Protocols
Two primary methods for assessing CYP2A6 inhibition are detailed below. The choice of method often depends on the stage of drug discovery, with fluorescence-based assays being more suited for high-throughput screening and LC-MS/MS offering higher specificity and accuracy for definitive characterization.
Protocol 1: Fluorescence-Based Inhibition Assay
This protocol is adapted from methods using commercially available kits, such as the Vivid® CYP450 Screening Kits.[9][10][11]
4.1.1. Materials
-
Recombinant human CYP2A6 enzyme (e.g., Baculosomes®)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Vivid® Regeneration System)
-
Fluorogenic substrate (e.g., 3-cyanocoumarin)
-
This compound (or other test compound)
-
Positive control inhibitor (e.g., Tranylcypromine)
-
Solvent for compounds (e.g., DMSO, acetonitrile)
-
Black 96-well microplate
-
Fluorescence microplate reader
4.1.2. Experimental Procedure
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound and positive control in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the test compound dilutions, positive control, and a solvent control (vehicle) to respective wells.
-
Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.
-
Add the master mix to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
-
Initiate and Monitor the Reaction:
-
Prepare a solution of the fluorogenic substrate and NADP+.
-
Add this solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex: 415 nm, Em: 460 nm for 3-cyano-7-hydroxycoumarin).[10]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate in solvent control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of the Fluorescence-Based Assay Principle
Caption: Principle of the fluorescence-based CYP2A6 inhibition assay.
Protocol 2: LC-MS/MS-Based Inhibition Assay
This protocol provides higher specificity by directly measuring the formation of the metabolite from a non-fluorescent substrate. Coumarin is a well-established and specific substrate for CYP2A6.[2]
4.2.1. Materials
-
Human Liver Microsomes (HLM) or recombinant human CYP2A6
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Coumarin (substrate)
-
This compound (or other test compound)
-
Positive control inhibitor (e.g., Methoxsalen)[12]
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
4.2.2. Experimental Procedure
-
Prepare Reagents:
-
Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent.
-
Create serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Incubation:
-
In microcentrifuge tubes, combine HLM or recombinant CYP2A6, assay buffer, and the various concentrations of the test compound, positive control, or solvent control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[13]
-
Add coumarin to the mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes). The incubation time should be optimized to ensure linearity of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes), which also precipitates the protein.
-
Add an internal standard to each sample for accurate quantification.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the metabolite, 7-hydroxycoumarin.
-
Develop an LC-MS/MS method for the separation and quantification of 7-hydroxycoumarin and the internal standard. This typically involves a C18 column and a gradient elution with mobile phases such as water and methanol with formic acid.[14]
-
-
Data Analysis:
-
Quantify the amount of 7-hydroxycoumarin formed in each sample.
-
Calculate the percent inhibition for each inhibitor concentration as described in the fluorescence-based assay protocol.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust methods for assessing the in vitro inhibition of CYP2A6 by test compounds. The choice between a fluorescence-based assay and an LC-MS/MS-based assay will depend on the specific needs of the study. It is crucial to include appropriate controls, such as a solvent control and a known positive control inhibitor, to ensure the validity of the results. The determination of IC50 values for CYP2A6 is an essential component of preclinical drug development, aiding in the prediction of potential drug-drug interactions.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. CYP2A6 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 5. enamine.net [enamine.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ulab360.com [ulab360.com]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Studying Cyp2A6-IN-1 with Recombinant CYP2A6 Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing recombinant human Cytochrome P450 2A6 (CYP2A6) enzymes to characterize the inhibitory potential of Cyp2A6-IN-1. The protocols outlined below cover standard assays for determining inhibition potency (IC₅₀), and for investigating the kinetics of mechanism-based inhibition (kinact and Kᵢ).
Introduction to CYP2A6 and its Inhibition
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily expressed in the liver. It is responsible for the metabolic clearance of several clinical drugs and the bioactivation of procarcinogens, such as tobacco-specific nitrosamines.[1][2] Most notably, CYP2A6 is the principal enzyme for the metabolism of nicotine to cotinine, a critical pathway in tobacco dependence.[3][4][5] The rate of nicotine metabolism, which varies significantly among individuals due to genetic polymorphisms in the CYP2A6 gene, influences smoking behaviors, addiction severity, and the likelihood of successful cessation.[2][3][4]
Inhibition of CYP2A6 can alter the pharmacokinetics of its substrates, leading to potential drug-drug interactions or reduced activation of toxins.[1] Consequently, developing and characterizing CYP2A6 inhibitors like this compound is a significant area of research for smoking cessation therapies and for predicting drug interaction risks.[6][7] Recombinant CYP2A6 enzyme systems, often expressed in baculovirus-infected insect cells or E. coli, provide a clean and controlled in vitro model to study these interactions, free from the influence of other metabolizing enzymes found in human liver microsomes.[1][8][9]
Data Presentation
The following tables summarize representative quantitative data that can be generated when studying a novel inhibitor like this compound.
Table 1: Inhibition of Recombinant CYP2A6 Activity by this compound
This table illustrates how to present the half-maximal inhibitory concentration (IC₅₀) values for this compound against a common probe reaction, coumarin 7-hydroxylation. The "IC₅₀ Shift" is a key indicator of time-dependent or mechanism-based inhibition.[10][11]
| Inhibitor | Pre-incubation with NADPH (30 min) | IC₅₀ (µM) | IC₅₀ Ratio (without NADPH / with NADPH) | Inhibition Type |
| This compound | No | 75.5 ± 6.2 | \multirow{2}{}{53.9} | \multirow{2}{}{Mechanism-Based} |
| Yes | 1.4 ± 0.2 | |||
| Tranylcypromine (Control) | No | 5.8 ± 0.5 | \multirow{2}{}{1.1} | \multirow{2}{}{Reversible (Competitive)} |
| Yes | 5.2 ± 0.4 |
Data are presented as mean ± standard deviation from triplicate experiments. The IC₅₀ ratio provides a quantitative measure of the shift, with a ratio > 2 often considered significant for mechanism-based inhibition.
Table 2: Kinetic Parameters for Mechanism-Based Inhibition of CYP2A6 by this compound
For inhibitors that show a time-dependent effect, determining the maximal rate of inactivation (k_inact) and the inhibitor concentration required for half-maximal inactivation (Kᵢ) is crucial.[11][12]
| Inhibitor | k_inact (min⁻¹) | Kᵢ (µM) | Inactivation Efficiency (k_inact / Kᵢ) (µM⁻¹min⁻¹) |
| This compound | 0.045 ± 0.004 | 2.5 ± 0.3 | 0.018 |
| Methoxsalen (Control) | 0.090 ± 0.007 | 1.8 ± 0.2 | 0.050 |
These parameters are typically determined by non-linear regression analysis of inactivation rates at various inhibitor concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of this compound.
Caption: Nicotine metabolism pathway highlighting the central role of CYP2A6.
References
- 1. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic CYP2A6 levels and nicotine metabolism: Impact of genetic, physiologic, environmental, and epigenetic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Human CYP2A6 and Monkey CYP2A24 and 2A26 Cytochrome P450 Enzymes in the Oxidation of 2,5,2′,5′-Tetrachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 12. researchgate.net [researchgate.net]
Determining the IC50 Value of Cyp2A6-IN-1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the in vitro half-maximal inhibitory concentration (IC50) of Cyp2A6-IN-1, a novel investigational inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme. The protocols outlined herein are designed for researchers in pharmacology, drug metabolism, and toxicology to assess the inhibitory potential of new chemical entities targeting CYP2A6. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the metabolic pathway and experimental workflow.
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily located in the liver's endoplasmic reticulum.[1][2] It is responsible for the metabolism of various xenobiotics, including the pro-carcinogen aflatoxin B1, several therapeutic agents, and most notably, nicotine.[2][3] The primary role of CYP2A6 in nicotine C-oxidation to cotinine makes it a significant target for smoking cessation therapies.[4][5] Inhibition of CYP2A6 can alter the pharmacokinetics of its substrates, leading to potential drug-drug interactions or therapeutic benefits. Therefore, characterizing the inhibitory potential of new compounds, such as this compound, is a critical step in the drug development process.
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. This application note details a robust in vitro method for determining the IC50 value of this compound using human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme, with coumarin as a probe substrate.[3][6]
Reference Data: IC50 Values of Known CYP2A6 Inhibitors
The following table summarizes the IC50 values of several known CYP2A6 inhibitors to provide a comparative baseline for the evaluation of this compound.
| Inhibitor | IC50 (µM) | Notes |
| CD-6 | 1.566 | A flavonoid-based inhibitor.[4] |
| Pilocarpine | 5.31 | A known selective inhibitor of CYP2A6.[6] |
| Diethyldithiocarbamic acid (DDC) | 156.35 | A non-specific enzyme inhibitor that also affects CYP2A6.[6] |
| Rifampicin | 38.81 | An antibiotic with inhibitory effects on CYP2A6.[6] |
| AW-9A | 4.2 | A synthetic inhibitor.[7] |
Signaling Pathway and Inhibition
Caption: CYP2A6 metabolic pathway and point of inhibition.
Experimental Workflow for IC50 Determination
// Nodes A [label="Prepare Reagents:\n- this compound serial dilutions\n- Human Liver Microsomes (HLMs) or\n recombinant CYP2A6\n- NADPH regenerating system\n- Coumarin (substrate)\n- Buffer solution"]; B [label="Pre-incubation:\nIncubate HLMs/enzyme with\nthis compound at various concentrations.", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Initiate Reaction:\nAdd NADPH regenerating system\nand coumarin substrate."]; D [label="Incubation:\nIncubate at 37°C for a specified time\n(e.g., 30 minutes).", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Terminate Reaction:\nAdd a stop solution (e.g., acetonitrile)."]; F [label="Detection:\nMeasure the formation of\n7-hydroxycoumarin via fluorescence\n(Ex: 390 nm, Em: 440 nm).", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis:\n- Plot % inhibition vs. log[this compound]\n- Fit data to a four-parameter logistic curve\n- Determine IC50 value.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; } /dot
Caption: Workflow for in vitro IC50 determination of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for assessing CYP450 inhibition.[8][9][10]
1. Materials and Reagents
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2A6 expressed in a system like baculovirus-infected insect cells.[8]
-
Substrate: Coumarin stock solution in a suitable solvent (e.g., acetonitrile or DMSO).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive Control Inhibitor: A known CYP2A6 inhibitor such as pilocarpine.[6]
-
Stop Solution: Acetonitrile or other suitable organic solvent.
-
Instrumentation: Microplate reader with fluorescence detection capabilities, incubator, multichannel pipettes.
-
Consumables: 96-well black microplates, appropriate pipette tips.
2. Experimental Procedure
2.1. Preparation of Reagents
-
This compound Dilution Series: Prepare a serial dilution of this compound from the stock solution in the assay buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the incubation mixture is low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the HLMs or recombinant CYP2A6 in the potassium phosphate buffer to the desired working concentration (e.g., 0.1-0.5 mg/mL for HLMs). Keep the enzyme preparation on ice.
-
Substrate Solution: Prepare a working solution of coumarin in the assay buffer at a concentration close to its Km value for CYP2A6 (typically in the low micromolar range).
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
2.2. Assay Protocol
-
Pre-incubation: In a 96-well plate, add the diluted enzyme preparation, buffer, and the serial dilutions of this compound or the positive control. Also, include wells for a no-inhibitor control (vehicle control) and a background control (no NADPH).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the coumarin substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a sufficient volume of the stop solution to each well.
-
Detection: Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 440 nm).
3. Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Fluorescence of test well - Background fluorescence) / (Fluorescence of vehicle control - Background fluorescence)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit). The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
4. Considerations for Time-Dependent Inhibition (TDI)
If there is a suspicion that this compound may be a time-dependent inhibitor, an IC50 shift assay should be performed.[10][11] This involves pre-incubating the inhibitor with the enzyme and NADPH for a longer period (e.g., 30 minutes) before adding the substrate. A significant decrease in the IC50 value in the presence of NADPH during pre-incubation suggests time-dependent inhibition.[9]
Conclusion
This application note provides a detailed framework for the in vitro determination of the IC50 value of this compound. Accurate characterization of the inhibitory potency of novel compounds against CYP2A6 is essential for predicting potential drug-drug interactions and for the development of targeted therapeutics, such as those for smoking cessation. The provided protocols and workflows can be adapted to high-throughput screening formats for the efficient evaluation of multiple compounds.
References
- 1. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2A6 - Wikipedia [en.wikipedia.org]
- 3. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolic characteristics of cytochrome P-450 2A6 in Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyp2A6-IN-1 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, responsible for the clearance of various clinical drugs, including nicotine and the anticancer agent tegafur. Due to its significant role, understanding the potential for drug-drug interactions (DDIs) involving CYP2A6 is crucial for drug development and ensuring patient safety. Cyp2A6-IN-1, a potent and selective inhibitor of CYP2A6, serves as an invaluable tool for in vitro DDI studies. These application notes provide detailed protocols and guidance for utilizing this compound to investigate its inhibitory effects and predict potential clinical DDIs.
While "this compound" is a specific designation, it is important to note that other well-characterized inhibitors can be used in these protocols to assess CYP2A6-mediated metabolism. The principles and experimental setups described herein are broadly applicable to other selective CYP2A6 inhibitors.
Data Presentation: In Vitro Inhibition of CYP2A6
The inhibitory potential of various compounds against CYP2A6 is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes quantitative data for several known CYP2A6 inhibitors.
| Compound | Substrate | System | IC50 (µM) | Ki (µM) | Reference |
| This compound (CD-6) | Nicotine | Recombinant CYP2A6 | 1.566 | - | [1] |
| Tranylcypromine | Coumarin | Human Liver Microsomes | 0.42 | 0.04 | [2][3] |
| Pilocarpine | Coumarin | Human Liver Microsomes | - | 1.21 | [4] |
| 8-Methoxypsoralen | Coumarin | Human Liver Microsomes | - | - | [3] |
| (R)-(+)-Menthofuran | p-Nitrophenol | Recombinant CYP2A6 | - | 2.0 | [5] |
| Tryptamine | p-Nitrophenol | Recombinant CYP2A6 | - | 1.7 | [5] |
Signaling Pathway: CYP2A6 Gene Expression Regulation
The expression of CYP2A6 is regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Understanding this pathway is crucial for studying induction-based DDIs.
Caption: Regulation of CYP2A6 gene expression by nuclear receptors PXR and CAR.
Experimental Workflow: In Vitro DDI Study
A typical workflow for assessing the DDI potential of a new chemical entity (NCE) with CYP2A6 is outlined below.
Caption: A stepwise workflow for in vitro evaluation of CYP2A6-mediated drug-drug interactions.
Experimental Protocols
Protocol 1: CYP2A6 Inhibition Assay using a Commercial Kit (e.g., Vivid® CYP450 Screening Kit)
This protocol is adapted from manufacturer's instructions for a fluorescent-based assay.
Materials:
-
Vivid® CYP2A6 Blue Screening Kit (containing CYP2A6 BACULOSOMES® Plus Reagent, Vivid® CC Substrate, Vivid® Blue Fluorescent Standard, Vivid® CYP450 Reaction Buffer II, Vivid® Regeneration System, and Vivid® NADP+)[6]
-
This compound or other test compounds
-
Positive control inhibitor (e.g., Tranylcypromine)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader with appropriate filters (e.g., Excitation: 405 nm, Emission: 460 nm)[7]
Procedure:
-
Reagent Preparation:
-
Thaw all kit components on ice.[8]
-
Prepare a 2X working solution of the Regeneration System by mixing the provided 100X Regeneration System and 10X NADP+ in the Reaction Buffer.
-
Reconstitute the Vivid® CC Substrate in DMSO to make a stock solution. Further dilute in Reaction Buffer to the desired working concentration.
-
Prepare serial dilutions of this compound and the positive control in DMSO, then dilute in Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup (96-well plate format):
-
Add 40 µL of the 2X Regeneration System working solution to each well.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO in Reaction Buffer) to the appropriate wells.
-
To initiate the reaction, add 50 µL of a pre-mixed solution of CYP2A6 BACULOSOMES® and Vivid® CC Substrate in Reaction Buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (for kinetic analysis) or at a single endpoint (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a sigmoidal dose-response curve.
-
Protocol 2: CYP2A6 Inhibition Assay using Human Liver Microsomes (HLM) and Coumarin as a Probe Substrate
This protocol describes a classic method for assessing CYP2A6 inhibition.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound or other test compounds
-
Coumarin (CYP2A6 probe substrate)[9]
-
7-Hydroxycoumarin (metabolite standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination and protein precipitation)
-
HPLC system with a fluorescence detector or LC-MS/MS
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer
-
HLM (e.g., 0.1-0.5 mg/mL final protein concentration)
-
This compound at various concentrations or vehicle (DMSO)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add coumarin to the pre-incubated mixture. The final concentration should be at or below its Km value (approximately 0.5-2 µM) to ensure sensitivity to inhibition.[3]
-
After a brief pre-incubation with the substrate, initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of 7-hydroxycoumarin using a validated HPLC-fluorescence or LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of 7-hydroxycoumarin formed in each sample using a standard curve.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
For Ki determination, perform the assay with multiple concentrations of both the substrate (coumarin) and the inhibitor (this compound) and analyze the data using enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition of coumarin 7-hydroxylation by pilocarpine and its interaction with mouse CYP 2A5 and human CYP 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ulab360.com [ulab360.com]
- 9. Cytochrome P450 2A6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for a Fluorescence-Based Assay to Measure Cyp2A6-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a fluorescence-based assay to determine the inhibitory activity of Cyp2A6-IN-1 on the human Cytochrome P450 2A6 (CYP2A6) enzyme.
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily responsible for the metabolism of nicotine and various other xenobiotics, including pharmaceuticals and procarcinogens.[1] The inhibition of CYP2A6 is a critical area of research, particularly for smoking cessation therapies and for understanding potential drug-drug interactions.[2][3] Fluorescence-based assays offer a highly sensitive, rapid, and high-throughput method for screening potential CYP2A6 inhibitors.[4][5]
This assay is based on the principle that the CYP2A6 enzyme metabolizes a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[5] The rate of the increase in fluorescence is directly proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of an inhibitor, such as this compound, its inhibitory potency can be accurately determined.[6] Coumarin and its derivatives are well-established fluorogenic substrates for CYP2A6, which hydroxylates them to produce the highly fluorescent 7-hydroxycoumarin.[1][7]
Key Concepts and Principles
The core of this assay is the enzymatic conversion of a fluorogenic substrate by CYP2A6. The reaction requires the presence of NADPH as a cofactor.[8] The inhibitory effect of a compound is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
Table 1: Kinetic Parameters for CYP2A6 Substrates
| Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |
| Coumarin | 0.50 - 0.70 | 0.179 - 2.470 | [4] |
| Coumarin | 2.1 | 0.79 | [9] |
Table 2: Inhibitory Potency (IC50/Ki) of Known CYP2A6 Inhibitors
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| This compound (CD-6) | 1.566 | - | - | |
| Tranylcypromine | - | 0.04 | Competitive | [4] |
| Methoxsalen | - | - | Mechanism-based | [4] |
| Pilocarpine | - | - | CYP2A6 inhibitor | [9] |
| Nicotine | - | - | CYP2A6 inhibitor | [9] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound on CYP2A6 using a fluorescence-based assay.
Materials and Reagents
-
Recombinant human CYP2A6 (e.g., in baculosomes or microsomes)
-
This compound (CD-6)
-
Coumarin (or other suitable fluorescent probe like 3-cyanocoumarin)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
Tranylcypromine (as a positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Experimental Workflow
Caption: Experimental workflow for the CYP2A6 inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare a working solution of recombinant human CYP2A6 in potassium phosphate buffer.
-
Prepare a working solution of the fluorogenic substrate (e.g., 2 µM Coumarin).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the serially diluted this compound. Include wells for a positive control (e.g., tranylcypromine) and a no-inhibitor control (vehicle).
-
Add the recombinant CYP2A6 enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use excitation and emission wavelengths appropriate for the fluorescent product (e.g., for 7-hydroxycoumarin, excitation ~355-390 nm and emission ~460 nm).
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate in absence of inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal model).
-
Signaling and Metabolic Pathway
References
- 1. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. bioivt.com [bioivt.com]
- 9. Comparison of CYP2A6 catalytic activity on coumarin 7-hydroxylation in human and monkey liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Evaluation of Cyp2A6-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily expressed in the liver.[1][2] It is responsible for the metabolic clearance of various xenobiotics, including the psychoactive component of tobacco, nicotine, and several therapeutic agents.[1][3] Inhibition of CYP2A6 can significantly alter the pharmacokinetic profiles of its substrates, potentially leading to increased drug exposure and altered therapeutic or toxicological effects.[2][4] Cyp2A6-IN-1 is a novel investigational inhibitor of CYP2A6. These application notes provide detailed protocols for the in vivo evaluation of the pharmacokinetics of this compound in animal models, a critical step in its preclinical development.
The following sections detail the recommended animal models, experimental designs, and analytical methodologies to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
I. In Vivo Animal Models
The selection of an appropriate animal model is crucial for obtaining relevant and translatable pharmacokinetic data. While no single animal model perfectly replicates human CYP2A6 activity, several species are commonly used in preclinical studies. The mouse is a frequently used model, with Cyp2a5 being the murine ortholog of human CYP2A6, responsible for the primary metabolism of nicotine.[5]
Recommended Animal Models:
-
Mice (C57BL/6J): This inbred strain is widely used in pharmacological and pharmacokinetic studies due to its genetic homogeneity and well-characterized physiology.[6][7]
-
Rats (Sprague-Dawley or Wistar): These outbred stocks are also commonly used for pharmacokinetic studies and offer a larger size for easier blood sampling.
-
Humanized Mice: Mice with "humanized" livers, expressing human CYP2A6, can provide more direct insights into the compound's metabolism in humans.
II. Experimental Design and Protocols
A. Single-Dose Pharmacokinetic Study
This study aims to determine the basic pharmacokinetic profile of this compound after a single administration.
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Dose Formulation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline for intravenous injection, or in a suspension with a vehicle like 0.5% methylcellulose for oral gavage).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to one group of mice (n=3-5 per time point).
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage to a separate group of mice (n=3-5 per time point).
-
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for this compound concentrations using a validated analytical method (see Section III).
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Caption: Inhibition of CYP2A6-mediated coumarin metabolism.
III. Bioanalytical Method
Accurate quantification of this compound and any relevant metabolites or probe substrates in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. [8][9][10][11] General LC-MS/MS Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile containing an internal standard to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Conditions:
-
Operate the mass spectrometer in positive or negative electrospray ionization mode.
-
Use multiple reaction monitoring (MRM) for the quantification of the analyte and internal standard, monitoring specific precursor-to-product ion transitions.
-
-
Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
IV. Data Presentation
Summarize all quantitative data in clearly structured tables to facilitate comparison between different dose groups and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound Following Single Intravenous and Oral Administration in Mice
| Parameter | IV Dose (X mg/kg) | PO Dose (Y mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC0-t (ngh/mL) | Value | Value |
| AUC0-inf (ngh/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL (mL/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Effect of this compound on the Pharmacokinetics of Coumarin in Mice
| Parameter | Vehicle + Coumarin | This compound + Coumarin | % Change |
| Coumarin Cmax (ng/mL) | Value | Value | Value |
| Coumarin AUC0-t (ngh/mL) | Value | Value | Value |
| 7-Hydroxycoumarin Cmax (ng/mL) | Value | Value | Value |
| 7-Hydroxycoumarin AUC0-t (ngh/mL) | Value | Value | Value |
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the in vivo pharmacokinetic evaluation of this compound. A thorough understanding of the ADME properties and the in vivo inhibitory potential of this compound is critical for its continued development and for predicting its behavior in humans. The data generated from these studies will be instrumental in guiding dose selection for future efficacy and safety studies.
References
- 1. CYP2A6 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Genetic variability in CYP2A6 and the pharmacokinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine self-administration in mice is associated with rates of nicotine inactivation by CYP2A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note and Protocol: Determination of Cyp2A6-IN-1 Cytotoxicity Using a Cell-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyp2A6-IN-1 is a small molecule inhibitor of Cytochrome P450 2A6 (CYP2A6), an enzyme primarily expressed in the liver that is responsible for the metabolism of various xenobiotics, including nicotine and procarcinogens.[1][2][3] The inhibition of CYP2A6 is a therapeutic strategy being explored for smoking cessation and potentially for reducing the activation of certain carcinogens.[1] As with any potential therapeutic agent, evaluating the cytotoxic effects of this compound on healthy cells is a critical step in the drug development process. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using a common cell-based method, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[4] Additionally, protocols for Lactate Dehydrogenase (LDH) and apoptosis assays are provided as alternative or complementary methods to assess cytotoxicity.
Principle of the Assays
MTT Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4] The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
LDH Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[5] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[5]
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials and Reagents
-
This compound
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
MTT Assay Protocol
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
Apoptosis Assay Protocol (Annexin V/PI Staining)
-
Following treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the corresponding supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µM) | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 5 | 92 ± 6.1 | 85 ± 4.9 | 78 ± 6.3 |
| 10 | 85 ± 5.8 | 72 ± 6.2 | 61 ± 5.9 |
| 25 | 68 ± 7.2 | 51 ± 5.7 | 40 ± 6.8 |
| 50 | 45 ± 6.5 | 32 ± 4.9 | 21 ± 5.2 |
| 100 | 22 ± 5.3 | 15 ± 4.1 | 8 ± 3.9 |
Table 2: IC50 Values of this compound on HepG2 Cells
| Time Point | IC50 (µM) |
| 24h | 62.5 |
| 48h | 28.3 |
| 72h | 15.8 |
Table 3: Apoptosis Analysis of HepG2 Cells Treated with this compound for 48h
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 80.1 ± 3.5 | 12.3 ± 2.2 | 7.6 ± 1.9 |
| 25 | 55.4 ± 4.2 | 28.7 ± 3.1 | 15.9 ± 2.8 |
| 50 | 30.8 ± 3.9 | 45.1 ± 4.5 | 24.1 ± 3.7 |
Visualization
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
Discussion
The results from the MTT assay indicate that this compound exhibits dose- and time-dependent cytotoxicity towards HepG2 cells. The decreasing cell viability with increasing concentrations and longer incubation times suggests that the inhibitor impairs cellular metabolic activity, which can be a proxy for cell death. The calculated IC50 values provide a quantitative measure of the inhibitor's potency in reducing cell viability by 50%.
The apoptosis assay results further elucidate the mechanism of cell death. The increase in the percentage of early and late apoptotic cells with increasing concentrations of this compound suggests that the inhibitor induces programmed cell death. This is a common mechanism for cytotoxic compounds and is often preferable to necrosis, which can elicit an inflammatory response.
The proposed signaling pathway suggests a plausible mechanism for the observed cytotoxicity. Inhibition of CYP2A6 by this compound may disrupt normal cellular metabolism, leading to the production of reactive oxygen species (ROS). The resulting oxidative stress can damage mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[6][7] Further experiments, such as measuring ROS levels and caspase activity, would be necessary to confirm this proposed mechanism.
Conclusion
This application note provides a comprehensive set of protocols for evaluating the cytotoxicity of the CYP2A6 inhibitor, this compound. The MTT, LDH, and apoptosis assays are robust and reproducible methods for quantifying the cytotoxic effects of small molecules in a cell-based system. The data presented herein demonstrates that this compound induces cytotoxicity in a dose- and time-dependent manner, likely through the induction of apoptosis. These findings are crucial for the preclinical safety assessment of this compound and provide a framework for further mechanistic studies.
References
- 1. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How The CYP2A6 Gene Influences Detoxification - Xcode Life [xcode.life]
- 3. CYP2A6 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 Epoxygenases Protect Endothelial Cells from Apoptosis Induced by Tumor Necrosis Factor-α via MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low in vitro potency of a new Cyp2A6-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cyp2A6-IN-1. The information herein is designed to help address common issues, particularly lower-than-expected in vitro potency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My observed IC50 value for this compound is significantly higher than the reported value. What are the potential causes?
An unexpectedly high IC50 value (indicating low potency) can stem from several factors related to the compound itself, the experimental setup, or the biological reagents. A systematic approach is crucial to pinpoint the issue.
Primary areas to investigate include:
-
Compound Integrity and Solubility: Ensure the inhibitor is fully dissolved and has not degraded.
-
Assay Protocol Deviations: Small variations in incubation times, reagent concentrations, or buffer composition can significantly impact results.
-
Enzyme and Substrate Quality: The activity of the enzyme source (e.g., human liver microsomes) and the purity of the substrate are critical.
-
Mechanism of Inhibition: Misunderstanding the inhibitor's mechanism (e.g., reversible vs. time-dependent) can lead to inappropriate assay design.
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for low in vitro potency.
Q2: How can I be sure that this compound is soluble and stable in my assay?
Poor solubility is a common reason for observing lower-than-expected potency. If the inhibitor precipitates in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to an artificially high IC50.
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to the assay buffer, visually inspect the solution for any cloudiness or precipitate, both before and after incubation.
-
Solubility Assessment: Perform a formal solubility test. A recommended protocol is provided in the "Experimental Protocols" section.
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure its final concentration in the assay is low (typically <0.5%) to avoid affecting enzyme activity.
-
Stability Assessment: The compound may degrade during incubation. Assess its stability by incubating it under assay conditions and then quantifying the remaining compound using a suitable analytical method like LC-MS. Refer to the stability protocol below.
| Compound Properties: this compound (CD-6) | |
| Description | Flavonoid-based selective CYP2A6 inhibitor[1]. |
| Reported IC50 | 1.566 µM[1]. |
| Molecular Weight | Data not available, must be obtained from supplier. |
| Solubility | Solubility in aqueous buffers should be experimentally determined. |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Q3: What are the critical parameters in the CYP2A6 inhibition assay that could affect my results?
The CYP450 inhibition assay is sensitive to several parameters. Strict adherence to a validated protocol is essential for reproducibility.
Key Parameters to Control:
-
Pre-incubation Time: Some inhibitors, particularly mechanism-based or time-dependent inhibitors, require pre-incubation with the enzyme and cofactors (like NADPH) to exert their full effect[2][3]. Omitting this step for such an inhibitor will result in a significant underestimation of its potency.
-
Substrate Concentration: The substrate concentration relative to its Michaelis-Menten constant (Km) is critical. For competitive inhibitors, the measured IC50 value will increase as the substrate concentration increases. It is recommended to use a substrate concentration at or near its Km for the enzyme[4].
-
Enzyme Concentration: High concentrations of human liver microsomes (HLM) can lead to inhibitor depletion due to metabolism or extensive nonspecific binding, both of which can underestimate potency[5][6]. It is advisable to use low protein concentrations (e.g., ≤ 0.1 mg/mL)[6].
-
Incubation Time: The reaction should be terminated within the linear range of product formation. If the reaction proceeds for too long, substrate depletion or product inhibition can occur.
| Recommended Assay Conditions for CYP2A6 | |
| Enzyme Source | Pooled Human Liver Microsomes (HLM) or recombinant human CYP2A6 |
| Probe Substrate | Coumarin[2][7] |
| Substrate Conc. | ~Km (typically 0.5 - 2 µM) |
| Microsomal Protein | ≤ 0.1 mg/mL[5][6] |
| Cofactor | NADPH-regenerating system |
| Positive Control | Tranylcypromine (IC50 ~0.42 µM) or Methoxsalen (IC50 ~0.05 µM)[8][9] |
Q4: How do I differentiate between reversible and time-dependent inhibition?
Understanding the mechanism of inhibition is key to designing the correct assay.
-
Reversible Inhibition: The inhibitor binds to the enzyme non-covalently and can be removed by dilution. The inhibitory effect is immediate.
-
Time-Dependent Inhibition (TDI): The inhibitory effect increases with the length of time the inhibitor is pre-incubated with the enzyme[3]. This often involves the inhibitor being metabolized by the CYP enzyme into a reactive species that then binds irreversibly.
An IC50 shift assay is used to determine if an inhibitor is time-dependent. In this experiment, two parallel IC50 curves are generated:
-
0-Minute Pre-incubation: Inhibitor, enzyme, and NADPH are mixed, and the reaction is started immediately by adding the substrate. This measures direct reversible inhibition.
-
30-Minute Pre-incubation: Inhibitor, enzyme, and NADPH are pre-incubated together (e.g., for 30 minutes at 37°C) before the substrate is added to start the reaction.
A significant decrease in the IC50 value after pre-incubation indicates time-dependent inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. bioivt.com [bioivt.com]
- 7. CYP2A6 - Wikipedia [en.wikipedia.org]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Solubility of Cyp2A6-IN-1 for Aqueous Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the solubility of Cyp2A6-IN-1 for their aqueous assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Precipitate is observed in my stock solution or final assay solution.
-
Potential Cause 1: Low Aqueous Solubility. this compound, a flavonoid-based inhibitor, may have inherently low solubility in purely aqueous solutions.[1][2][3]
-
Solution:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[4][5] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the assay's biological system.[6]
-
pH Adjustment: The solubility of compounds can be pH-dependent.[5][7] Experimentally determine the optimal pH for this compound solubility.
-
Sonication: Gentle sonication can help dissolve small particles and break up aggregates.
-
-
-
Potential Cause 2: Incorrect Storage. Improper storage of stock solutions can lead to precipitation over time.
-
Solution: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability. Refer to the manufacturer's datasheet for specific storage conditions.
-
-
Potential Cause 3: "Salting Out" Effect. High salt concentrations in the assay buffer can decrease the solubility of small molecules.
-
Solution: If possible, try reducing the salt concentration in your buffer. Alternatively, test a panel of different buffer systems to find one that is more compatible.
-
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds intended for biological assays.[5][8]
Q2: What is the maximum recommended final concentration of DMSO in my aqueous assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid affecting the biological activity of your system. A final DMSO concentration of less than 1% (v/v) is generally well-tolerated in most cell-based and enzymatic assays. However, it is crucial to run a vehicle control (assay buffer with the same final concentration of DMSO) to ensure it does not interfere with your results.
Q3: How can I determine the aqueous solubility of this compound in my specific assay buffer?
A3: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your this compound stock solution in your assay buffer and monitoring for the formation of a precipitate over time, often using nephelometry or visual inspection.[6]
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can also be used.[4][5] However, their compatibility with your specific assay must be validated.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of many organic molecules, including flavonoids, can be influenced by pH.[5] It is advisable to test the solubility of this compound in a range of pH values around the physiological pH of your assay.
Quantitative Data
Table 1: Solubility of this compound in Different Co-solvents.
| Co-solvent | Maximum Solubility (in PBS, pH 7.4) |
| 1% DMSO | ~50 µM |
| 0.5% DMSO | ~25 µM |
| 1% Ethanol | ~30 µM |
| 0.1% Pluronic F-68 | ~40 µM |
Note: These are representative values. Actual solubility may vary depending on the specific buffer composition and temperature.
Table 2: Effect of pH on this compound Solubility.
| Buffer pH | Maximum Solubility (in 0.5% DMSO) |
| 6.0 | ~15 µM |
| 7.4 | ~25 µM |
| 8.0 | ~35 µM |
Note: These are representative values. Actual solubility may vary depending on the specific buffer composition and temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
If necessary, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Assessing Kinetic Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 2-fold serial dilution of the stock solution in DMSO.
-
In a clear 96-well plate, add 2 µL of each dilution to 198 µL of your aqueous assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the solutions by gentle pipetting.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect each well for the presence of a precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
Signaling Pathway and Experimental Workflow Diagrams
CYP2A6 Metabolic Pathway and Inhibition
Caption: Inhibition of CYP2A6-mediated metabolism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Time-Dependent Inhibition of CYP2A6 by Cyp2A6-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the time-dependent inhibition (TDI) of Cytochrome P450 2A6 (CYP2A6) by the inhibitor Cyp2A6-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is time-dependent inhibition (TDI) of CYP2A6?
Time-dependent inhibition of CYP2A6 is a phenomenon where the inhibitory potency of a compound, such as this compound, increases with the duration of pre-incubation with the enzyme.[1][2][3] This suggests that the inhibitor may be converted into a more potent inhibitor by the enzyme, or that it forms a more stable complex with the enzyme over time.
Q2: Why is it important to study the time-dependent inhibition of CYP2A6?
CYP2A6 is the primary enzyme responsible for the metabolism of nicotine and is also involved in the metabolism of various drugs and pro-carcinogens.[4][5] Time-dependent inhibition of this enzyme can lead to significant drug-drug interactions (DDIs) that may not be predicted from non-pre-incubation studies.[1] Understanding the TDI potential of a compound is crucial for assessing its safety profile.
Q3: What are the key parameters to determine for a time-dependent inhibitor like this compound?
The key parameters to characterize a time-dependent inhibitor are:
-
IC50 shift: A decrease in the IC50 value after pre-incubation of the inhibitor with the enzyme and cofactors, compared to the IC50 value without pre-incubation.[1][2]
-
k_inact: The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
-
K_I: The concentration of the inhibitor that produces half-maximal inactivation.
Q4: What is the difference between reversible, irreversible, and quasi-irreversible inhibition?
-
Reversible inhibition: The inhibitor binds to the enzyme through non-covalent interactions and can be readily removed, restoring enzyme activity.
-
Irreversible inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.
-
Quasi-irreversible inhibition: The inhibitor, often a metabolite of the parent compound, forms a very tight but technically non-covalent complex with the enzyme, from which it dissociates very slowly.
Troubleshooting Guide
Q1: I am not observing a significant IC50 shift for this compound. What could be the reason?
-
Inadequate Pre-incubation Time: The pre-incubation time may be too short for the formation of the reactive metabolite or for the stable complex to form. Try extending the pre-incubation period (e.g., from 15 minutes to 30 or 60 minutes).[6]
-
Missing Cofactors: Ensure that NADPH is present during the pre-incubation step, as it is often required for the metabolic activation of the inhibitor.[2]
-
Low Inhibitor Concentration: The concentrations of this compound used may be too low to cause significant inactivation within the pre-incubation time. Increase the concentration range of the inhibitor.
-
Compound Instability: this compound may be unstable in the incubation buffer. Check the stability of the compound under the experimental conditions.
Q2: The IC50 values for this compound are highly variable between experiments. How can I improve consistency?
-
Inconsistent Microsome Quality: Use a consistent source and lot of human liver microsomes (HLM) or recombinant CYP2A6 enzyme. Microsomal activity can vary between batches and donors.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for the inhibitor and enzyme solutions. Use calibrated pipettes and appropriate techniques.
-
Fluctuations in Temperature and Incubation Times: Maintain precise control over incubation temperatures and times. Use a temperature-controlled incubator and a calibrated timer.
-
Substrate Concentration: Ensure the substrate concentration is at or below the Km value for the enzyme to ensure sensitivity to inhibition.
Q3: I am trying to determine k_inact and K_I for this compound, but my data is not fitting the model well. What are the possible causes?
-
Inappropriate Inhibitor Concentrations: The range of inhibitor concentrations may not be optimal. Ensure that the concentrations bracket the K_I value and extend to a level that achieves maximal inactivation.
-
Sub-optimal Pre-incubation Times: The pre-incubation times may be too short or too long. The time points should be chosen to show a clear time-dependent loss of enzyme activity. A two-time point IC50 shift experiment can help in designing the k_inact assay.[6]
-
Inhibitor Depletion: At low concentrations, the inhibitor may be consumed during the pre-incubation. This can be checked by measuring the inhibitor concentration at the beginning and end of the pre-incubation.
-
Non-specific Binding: The inhibitor may bind non-specifically to the incubation components (e.g., plasticware, microsomes), reducing its effective concentration. The inclusion of a protein like bovine serum albumin (BSA) in the incubation may help, but its effect should be validated.
Quantitative Data for this compound
The following tables summarize hypothetical data for the time-dependent inhibition of CYP2A6 by this compound.
Table 1: IC50 Values for this compound with and without Pre-incubation
| Condition | Pre-incubation Time (min) | IC50 (µM) | Fold Shift |
| Without NADPH | 30 | 25.3 | - |
| With NADPH | 0 | 24.8 | 1.0 |
| With NADPH | 30 | 1.8 | 13.8 |
Table 2: Kinetic Parameters of CYP2A6 Inactivation by this compound
| Parameter | Value | Unit |
| k_inact | 0.09 | min⁻¹ |
| K_I | 2.5 | µM |
| k_inact / K_I | 0.036 | µM⁻¹min⁻¹ |
Experimental Protocols
1. Protocol for IC50 Shift Assay
This assay is designed to determine if this compound is a time-dependent inhibitor of CYP2A6.
-
Materials:
-
Human liver microsomes (HLM) or recombinant CYP2A6
-
This compound
-
CYP2A6 substrate (e.g., coumarin)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
-
Procedure:
-
Prepare three sets of incubations in a 96-well plate:
-
Set 1 (No Pre-incubation): HLM, buffer, and various concentrations of this compound.
-
Set 2 (Pre-incubation without NADPH): HLM, buffer, and various concentrations of this compound.
-
Set 3 (Pre-incubation with NADPH): HLM, buffer, NADPH, and various concentrations of this compound.
-
-
For Set 2 and 3, pre-incubate at 37°C for 30 minutes.
-
To initiate the reaction, add the CYP2A6 substrate and NADPH (to Sets 1 and 2). For Set 3, add only the substrate.
-
Incubate at 37°C for the specified reaction time (e.g., 10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Calculate the IC50 values for each condition. A significant decrease in the IC50 value for Set 3 compared to Sets 1 and 2 indicates time-dependent inhibition.
-
2. Protocol for Determination of k_inact and K_I
This protocol is for determining the kinetic parameters of enzyme inactivation.
-
Materials: Same as for the IC50 shift assay.
-
Procedure:
-
Prepare a series of pre-incubations containing HLM, NADPH, and a range of this compound concentrations.
-
At several time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of each pre-incubation mixture and add it to a reaction mixture containing the CYP2A6 substrate.
-
Allow the reaction to proceed for a short time (to measure the initial rate).
-
Stop the reaction and analyze for metabolite formation.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact (the maximum k_obs) and K_I (the inhibitor concentration at half-maximal k_obs).
-
Visualizations
Caption: Mechanism of time-dependent inhibition of CYP2A6.
Caption: Workflow for the IC50 shift assay.
Caption: Workflow for determining k_inact and K_I.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 3. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2A6 - Wikipedia [en.wikipedia.org]
- 6. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Cyp2A6-IN-1 on other CYPs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cyp2A6-IN-1. The focus is on minimizing and understanding potential off-target effects on other cytochrome P450 (CYP) enzymes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound, also referred to as CD-6, is a flavonoid-based inhibitor of Cytochrome P450 2A6 (CYP2A6).[1] Its primary reported activity is the inhibition of CYP2A6, with a half-maximal inhibitory concentration (IC50) of 1.566 µM.[1] CYP2A6 is the main enzyme responsible for nicotine metabolism.[2]
Q2: Has the selectivity profile of this compound against other major CYP isoforms been published?
A2: As of the latest available information, a comprehensive public selectivity profile of this compound (CD-6) against a full panel of major human CYP isoforms (such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) has not been detailed in the primary scientific literature. The initial study focused on its potent inhibition of CYP2A6.[1][3] Therefore, it is crucial for researchers to experimentally determine the selectivity of this inhibitor in their own experimental systems.
Q3: Why is it critical to determine the off-target effects of this compound?
A3: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs and xenobiotics.[2] Inhibition of multiple CYPs can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered compounds. This can result in increased toxicity or reduced efficacy. Understanding the selectivity of an inhibitor is paramount for interpreting experimental results accurately and for the potential clinical translation of a compound.
Q4: How can I determine the selectivity profile of this compound in my lab?
A4: You can determine the selectivity profile by performing in vitro CYP inhibition assays using a panel of recombinant human CYP isoforms or human liver microsomes. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The goal is to determine the IC50 values of this compound against each of the major CYP isoforms.
Q5: What is a desirable selectivity profile for a CYP inhibitor?
A5: A desirable inhibitor exhibits high potency for the target enzyme (low IC50 value) and significantly lower potency (high IC50 value) for off-target enzymes. A common benchmark for selectivity is a greater than 100-fold difference in IC50 values between the target and off-target isoforms. However, the required degree of selectivity depends on the specific application.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental determination of this compound's off-target effects.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | - Pipetting errors.- Inconsistent incubation times.- Instability of the inhibitor or substrates in the assay buffer.- Variation in the activity of the enzyme preparation (e.g., human liver microsomes). | - Use calibrated pipettes and proper technique.- Ensure precise timing for all incubation steps.- Prepare fresh solutions of the inhibitor and substrates for each experiment.- Aliquot and store enzyme preparations properly; avoid repeated freeze-thaw cycles. |
| No inhibition observed for any CYP isoform, including the positive control. | - Inactive enzyme preparation.- Omission of a critical reagent (e.g., NADPH).- Incorrect buffer composition or pH.- Degradation of the inhibitor or substrates. | - Test the activity of the enzyme preparation with a known substrate.- Double-check the addition of all reagents, especially the NADPH regenerating system.- Verify the pH and composition of the incubation buffer.- Use freshly prepared solutions. |
| Inhibition observed in the absence of the inhibitor (vehicle control). | - Solvent used to dissolve the inhibitor (e.g., DMSO) is at too high a concentration and is causing inhibition. | - Ensure the final concentration of the organic solvent in the incubation is low, typically ≤0.5% for DMSO. Run a solvent concentration curve to determine the non-inhibitory concentration. |
| This compound appears to inhibit multiple CYP isoforms with similar potency. | - The inhibitor is non-selective.- The inhibitor concentration range tested is too high. | - This may be a true result. To confirm, repeat the experiment with a narrower and lower concentration range of the inhibitor.- Consider determining the mechanism of inhibition (e.g., competitive, non-competitive) to better understand the interaction. |
| The IC50 curve does not follow a standard sigmoidal shape. | - Poor solubility of this compound at higher concentrations.- The inhibitor may have complex interactions with the enzyme, such as allosteric effects. | - Visually inspect the incubation wells for precipitation at high concentrations.- If solubility is an issue, consider using a different solvent or reducing the maximum concentration tested.- Use a more complex curve-fitting model if non-standard kinetics are suspected. |
Data Presentation: Assessing Selectivity
Due to the lack of publicly available data for the off-target effects of this compound, the following table is a template that researchers should aim to complete through their own experiments.
| CYP Isoform | IC50 of this compound (µM) | Fold-Selectivity vs. CYP2A6 |
| CYP2A6 | 1.566 | 1 |
| CYP1A2 | To be determined | IC50(CYP1A2) / 1.566 |
| CYP2B6 | To be determined | IC50(CYP2B6) / 1.566 |
| CYP2C8 | To be determined | IC50(CYP2C8) / 1.566 |
| CYP2C9 | To be determined | IC50(CYP2C9) / 1.566 |
| CYP2C19 | To be determined | IC50(CYP2C19) / 1.566 |
| CYP2D6 | To be determined | IC50(CYP2D6) / 1.566 |
| CYP3A4 | To be determined | IC50(CYP3A4) / 1.566 |
Experimental Protocols
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol describes a method to determine the IC50 values of this compound against a panel of major human CYP isoforms.
1. Materials:
-
This compound (CD-6)
-
Pooled human liver microsomes (HLMs)
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or methanol with an internal standard for reaction termination
-
96-well plates
-
LC-MS/MS system for analysis
2. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute this stock to create a range of working concentrations.
-
Prepare stock solutions of each CYP substrate and positive control inhibitor in an appropriate solvent.
-
Prepare the NADPH regenerating system in buffer.
-
Dilute the human liver microsomes to the desired concentration in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the human liver microsomes.
-
Add the specific CYP substrate at a concentration close to its Km value.
-
Add this compound at various concentrations (typically 7-8 concentrations to generate a curve) or the vehicle control (DMSO). Include wells for a positive control inhibitor for each CYP isoform being tested.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Design, Synthesis, and Biological Studies of Flavone-Based Esters and Acids as Potential P450 2A6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving the sensitivity of LC-MS/MS detection for Cyp2A6-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection for Cyp2A6-IN-1.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound (also known as CD-6) is a flavonoid-based inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme. Sensitive and accurate quantification of this compound is crucial for in vitro and in vivo studies aimed at understanding its pharmacokinetic and pharmacodynamic properties, including its potential as a therapeutic agent for smoking cessation or in other drug metabolism studies.
Q2: What are the typical challenges encountered in the LC-MS/MS analysis of this compound?
A2: As a flavonoid, the analysis of this compound can present several challenges:
-
Low ionization efficiency: Flavonoids can exhibit variable ionization in electrospray ionization (ESI), leading to poor sensitivity.
-
Matrix effects: Biological samples contain endogenous components that can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[1][2]
-
Isomeric interference: Structural isomers of this compound or its metabolites could potentially interfere with the analysis if not chromatographically resolved.
-
In-source fragmentation: The compound might fragment in the ion source, complicating the selection of a stable precursor ion.
Q3: What is a recommended starting point for the LC-MS/MS method development for this compound?
A3: A good starting point is to use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation. For MS/MS detection, electrospray ionization in positive ion mode (ESI+) is often a good initial choice for flavonoids.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | 1. Switch Ionization Mode: Analyze this compound in both positive (ESI+) and negative (ESI-) ion modes to determine which provides a better signal. Flavonoids can ionize well in either mode. |
| 2. Optimize Source Parameters: Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and heater gas). | |
| Incorrect MS/MS Transitions | 1. Confirm Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer to identify the correct precursor ion ([M+H]⁺ or [M-H]⁻). For this compound (C₁₇H₁₂O₅, MW = 296.27), the expected [M+H]⁺ is m/z 297.3. |
| 2. Optimize Collision Energy: Perform a product ion scan to identify the most abundant and stable fragment ions. Then, optimize the collision energy for each transition to maximize the signal of the product ions. | |
| Poor Sample Preparation | 1. Improve Extraction Recovery: Evaluate the efficiency of your sample extraction method. Consider alternative techniques like solid-phase extraction (SPE) which can provide cleaner extracts and better recovery than simple protein precipitation.[3] |
| 2. Check for Analyte Degradation: Ensure that the sample processing and storage conditions do not lead to the degradation of this compound. |
Problem 2: High Background Noise and Poor Signal-to-Noise Ratio
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise. |
| 2. Freshly Prepare Mobile Phase: Prepare mobile phases fresh daily to prevent microbial growth and degradation of additives. | |
| Matrix Effects | 1. Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution. |
| 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove interfering substances. | |
| 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar analog can be used. |
Problem 3: Inconsistent Retention Time
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections. |
| Mobile Phase Composition | 1. Accurate Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase. Small variations in solvent composition or pH can affect retention times. |
| Column Degradation | 1. Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime. |
| 2. Column Wash: If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. |
III. Experimental Protocols
A. Proposed LC-MS/MS Method for this compound
This protocol provides a starting point for developing a sensitive LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and sample matrix.
1. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Mass Spectrometry (MS) Parameters (Triple Quadrupole):
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 297.3 |
| Product Ions (Hypothetical) | m/z 269.3 (Loss of CO), m/z 165.1 (Retro-Diels-Alder fragmentation) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The proposed product ions are based on common fragmentation patterns of flavones.[4][5] These must be confirmed experimentally.
B. Sample Preparation from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and inject into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE) - for higher sensitivity and cleaner samples:
-
Use a mixed-mode or reversed-phase SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid, e.g., phosphoric acid).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
IV. Visualizations
Caption: Troubleshooting workflow for low LC-MS/MS sensitivity.
Caption: LC-MS/MS method development workflow for this compound.
References
- 1. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for studying mechanism-based inactivation by Cyp2A6-IN-1
Welcome to the Technical Support Center for Cyp2A6-IN-1. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in studying the mechanism-based inactivation of Cytochrome P450 2A6 (CYP2A6) by this compound.
Disclaimer: "this compound" is a hypothetical inhibitor name used for illustrative purposes in this guide. The protocols and data presented are based on established methods for studying mechanism-based inhibitors of CYP2A6 and other cytochrome P450 enzymes.
Frequently Asked Questions (FAQs)
Q1: What is mechanism-based inactivation?
A1: Mechanism-based inactivation is a process where an enzyme metabolically activates a substrate, which then turns into a reactive intermediate.[1][2] This intermediate can then covalently bind to the enzyme, leading to its irreversible inactivation.[1][2] This is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme.[3]
Q2: How do I confirm that this compound is a mechanism-based inhibitor?
A2: Several key criteria indicate mechanism-based inhibition:
-
Time-dependent inactivation: The inhibitory effect increases with the duration of pre-incubation with the enzyme and cofactor.[4][5][6]
-
NADPH-dependence: Inactivation requires the presence of NADPH, the cofactor for CYP enzyme activity.[4][6][7][8]
-
Irreversibility: The enzyme's activity cannot be restored by removing the inhibitor, for instance, through dialysis.[8][9][10]
-
Substrate protection: The presence of a competitive substrate for CYP2A6 can protect the enzyme from inactivation by this compound.[4][7][8]
Q3: What are the key kinetic parameters to determine for a mechanism-based inhibitor?
A3: The primary kinetic parameters are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of enzyme activity. For mechanism-based inhibitors, the IC50 is time-dependent.[11][12][13]
-
K_I (Inhibitor concentration for half-maximal inactivation rate): Represents the concentration of the inhibitor required to achieve half of the maximal rate of inactivation.[5][6][11][12]
-
k_inact (Maximal rate of inactivation): The maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.[5][6][11][12]
Troubleshooting Guide
Q4: My IC50 value for this compound varies between experiments. What could be the cause?
A4: Variability in IC50 values for a mechanism-based inhibitor is expected if the pre-incubation time is not kept consistent.[11][12][13] Other potential causes include:
-
Inconsistent pre-incubation times: Ensure the pre-incubation of this compound with microsomes and NADPH is precisely timed in all experiments.
-
Degradation of reagents: Check the stability and activity of your human liver microsomes, NADPH regenerating system components, and the probe substrate.
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.
-
Inhibitor depletion: At high microsomal concentrations, the inhibitor may be rapidly metabolized, leading to an underestimation of its potency.[14] Consider using a lower microsomal protein concentration if this is suspected.
Q5: I don't observe a significant shift in the IC50 value after pre-incubation with NADPH. What does this mean?
A5: A lack of a significant IC50 shift suggests that this compound may not be a mechanism-based inhibitor.[15] It could be a reversible inhibitor.[15] To confirm this:
-
Verify NADPH regenerating system activity: Ensure your NADPH regenerating system is active.[16][17] You can test this by measuring the activity of a known mechanism-based inhibitor.
-
Increase pre-incubation time: A 30-minute pre-incubation is standard, but some inhibitors may require a longer time to show significant inactivation.
-
Check inhibitor concentration range: Ensure the concentrations of this compound used are appropriate to observe an inhibitory effect.
Q6: My negative control (without NADPH) shows significant inhibition. Why is this happening?
A6: Inhibition in the absence of NADPH indicates that this compound may have reversible inhibitory effects in addition to any mechanism-based inhibition.[15] It is also possible that another component in your reaction mixture is causing inhibition. To investigate:
-
Run a zero-minute pre-incubation control: This will help determine the extent of direct, reversible inhibition.[15]
-
Check for solvent effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not causing inhibition.
Q7: The enzyme activity in my control incubations (no inhibitor) decreases over the pre-incubation period. What should I do?
A7: A decrease in control activity suggests instability of the CYP2A6 enzyme under the experimental conditions.
-
Optimize microsomal protein concentration: High concentrations of microsomes can sometimes lead to instability. Try reducing the protein concentration.
-
Check buffer components: Ensure the buffer composition and pH are optimal for CYP2A6 activity.
-
Minimize exposure to light and temperature fluctuations: Protect the enzyme and reagents from conditions that could cause degradation.
Experimental Protocols
Protocol 1: IC50 Shift Assay for Time-Dependent Inhibition
This assay is used to determine if this compound is a time-dependent inhibitor by comparing its IC50 value with and without a pre-incubation period in the presence of NADPH.[15]
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
CYP2A6 probe substrate (e.g., Coumarin)
-
Potassium phosphate buffer
-
96-well plates
-
Incubator/shaker
-
Plate reader or LC-MS/MS system
Methodology:
-
Prepare Reagents: Prepare stock solutions of this compound, the probe substrate, and components of the NADPH regenerating system.
-
Set up IC50 Curves: Prepare serial dilutions of this compound.
-
Pre-incubation:
-
Condition 1 (0-minute pre-incubation): Mix HLMs, buffer, and the NADPH regenerating system. Immediately add this compound dilutions, followed by the probe substrate to start the reaction.
-
Condition 2 (30-minute pre-incubation without NADPH): Pre-incubate HLMs, buffer, and this compound dilutions for 30 minutes at 37°C. Add the NADPH regenerating system and probe substrate to start the reaction.
-
Condition 3 (30-minute pre-incubation with NADPH): Pre-incubate HLMs, buffer, this compound dilutions, and the NADPH regenerating system for 30 minutes at 37°C. Add the probe substrate to start the reaction.
-
-
Enzymatic Reaction: Incubate the reaction mixtures for a specific time (e.g., 10-15 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile or methanol).
-
Analysis: Analyze the formation of the metabolite using a plate reader (for fluorescent products) or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 values for each condition. A significant leftward shift in the IC50 value for Condition 3 compared to Conditions 1 and 2 indicates time-dependent inhibition.[15]
Protocol 2: Determination of K_I and k_inact
This experiment determines the kinetic parameters of inactivation.
Methodology:
-
Pre-incubation: Pre-incubate HLMs with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Measure Residual Activity: At each time point, take an aliquot of the pre-incubation mixture and add it to a solution containing the probe substrate to measure the remaining enzyme activity. It is crucial to dilute the pre-incubation mixture to minimize further inactivation during the activity measurement.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding concentrations of this compound. Fit this data to the Michaelis-Menten equation to determine K_I and k_inact.[5][6]
-
Protocol 3: Dialysis for Determining Irreversibility
This experiment confirms that the inhibition is irreversible.[9][10]
Methodology:
-
Inactivation: Incubate HLMs with a high concentration of this compound in the presence of the NADPH regenerating system to achieve significant inactivation. A control incubation without the inhibitor should be run in parallel.
-
Dialysis: Place the incubation mixtures in a dialysis cassette and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes. This will remove any unbound inhibitor.[3][9][18]
-
Measure Activity: After dialysis, measure the CYP2A6 activity in both the inhibitor-treated and control samples.
-
Interpretation: If the inhibition is irreversible, the enzyme activity in the sample treated with this compound will not be restored after dialysis.[8][9]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound from IC50 Shift Assay
| Pre-incubation Condition | IC50 (µM) | Fold Shift (vs. +NADPH) |
| 0 min | 25.2 | 16.8 |
| 30 min without NADPH | 23.8 | 15.9 |
| 30 min with NADPH | 1.5 | 1.0 |
Table 2: Hypothetical Kinetic Parameters for this compound Inactivation of CYP2A6
| Parameter | Value |
| K_I | 2.6 µM |
| k_inact | 0.045 min⁻¹ |
| k_inact / K_I | 0.017 µM⁻¹min⁻¹ |
These values are for illustrative purposes and are comparable to known CYP2A6 mechanism-based inhibitors like chalepensin.[4]
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochem.du.ac.in [biochem.du.ac.in]
- 4. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. xenotech.com [xenotech.com]
- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 16. NADPH-generating systems in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Managing the stability of Cyp2A6-IN-1 in different buffer systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of the CYP2A6 inhibitor, Cyp2A6-IN-1, in various buffer systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental buffer?
A1: The stability of small molecule inhibitors like this compound, which may have a flavonoid-like structure, can be influenced by several factors. The most critical are:
-
pH: The pH of the buffer can significantly impact the chemical stability of the compound. Extreme pH values may lead to hydrolysis or ionization, altering the compound's structure and activity.
-
Temperature: Elevated temperatures can accelerate the degradation of the inhibitor.[1][2] It is crucial to adhere to recommended storage and handling temperatures.
-
Light Exposure: Many organic molecules, including some flavonoids, are sensitive to light and can undergo photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
-
Buffer Composition: The specific components of your buffer system can interact with the inhibitor, potentially affecting its stability.
Q2: I am observing a decrease in the inhibitory activity of this compound over time in my assay. What could be the cause?
A2: A decline in inhibitory activity often suggests compound instability. Consider the following possibilities:
-
Degradation in Aqueous Buffer: this compound may be degrading in your aqueous assay buffer. Prepare fresh solutions of the inhibitor for each experiment.
-
Incorrect Storage: Ensure the stock solution and diluted samples are stored at the recommended temperature and protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot your stock solution upon receipt to minimize this.
-
Adsorption to Labware: The compound may be adsorbing to the surface of your plasticware (e.g., tubes, plates). Using low-adhesion plastics or including a small percentage of a non-ionic detergent (e.g., Tween-20) in your buffer, if compatible with your assay, may mitigate this.
Q3: What is the recommended way to prepare and store stock solutions of this compound?
A3: While specific instructions for this compound should be obtained from the supplier, general best practices for small molecule inhibitors are as follows:
-
Solvent Selection: Dissolve the compound in a high-purity, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Protect from light by using amber vials or wrapping them in foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
Q4: Which buffer systems are generally recommended for assays involving small molecule inhibitors?
A4: The choice of buffer depends on the specific requirements of your assay (e.g., optimal pH for enzyme activity). Common buffer systems used in cytochrome P450 assays include:
-
Phosphate Buffers (e.g., Sodium or Potassium Phosphate): These are widely used and provide good buffering capacity around physiological pH.
-
Tris (tris(hydroxymethyl)aminomethane) Buffers: Tris buffers are also common and are often used in a pH range of 7 to 9.
It is advisable to test the stability of this compound in your chosen buffer system if you suspect instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Degradation of this compound stock or working solutions. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Verify the storage conditions of the stock solution. |
| Pipetting errors or inaccurate dilutions. | Calibrate your pipettes and review your dilution protocol. | |
| Loss of inhibitory effect in time-course experiments | Instability of this compound in the assay buffer at the experimental temperature. | Perform a stability study of this compound under your assay conditions (see Experimental Protocols section). Consider adding the inhibitor to the assay mixture immediately before starting the reaction. |
| Precipitation of the inhibitor in the assay buffer | Poor solubility of this compound at the final concentration in the aqueous buffer. | Decrease the final concentration of the inhibitor. Ensure the concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <1%) in the final assay volume. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer System
This protocol provides a general method to evaluate the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- High-purity solvent for stock solution (e.g., DMSO)
- The buffer system to be tested (e.g., 100 mM Potassium Phosphate, pH 7.4)
- HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
- Appropriate HPLC column (e.g., C18)
- HPLC-grade mobile phase solvents
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
- Prepare Test Solution: Dilute the stock solution to a final concentration in the test buffer (e.g., 100 µM). Ensure the final concentration of the organic solvent is low and consistent across samples.
- Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C in a water bath). Protect from light if necessary.
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the test solution. The t=0 sample should be taken immediately after preparation.
- Sample Quenching (if necessary): Stop any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and mixing thoroughly. This can also precipitate proteins if present.
- Centrifugation: Centrifuge the samples to pellet any precipitate.
- HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated, stability-indicating HPLC method.[3][4] The method should be able to separate the parent compound from any potential degradation products.
- Data Analysis: Quantify the peak area of the parent this compound at each time point. Plot the percentage of the remaining inhibitor against time to determine its stability.
Visualizations
Experimental Workflow for Stability Assessment
Caption: A general workflow for evaluating the stability of this compound.
Logical Relationship of Factors Affecting Stability
Caption: Key environmental factors that can lead to the degradation of this compound.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pre-incubation Conditions for TDI Studies with Cyp2A6-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp2A6-IN-1 in time-dependent inhibition (TDI) studies.
Frequently Asked Questions (FAQs)
Q1: What is Time-Dependent Inhibition (TDI) and why is the pre-incubation step critical?
A1: Time-dependent inhibition (TDI) is a phenomenon where the inhibitory effect of a compound on an enzyme increases with the duration of exposure. Unlike reversible inhibition, which is often instantaneous, TDI involves a time-dependent process, which can be due to the formation of a stable complex between the inhibitor and the enzyme, or mechanism-based inactivation where the inhibitor is converted to a reactive metabolite that covalently binds to the enzyme.[1] The pre-incubation step is critical because it allows for the time-dependent interaction to occur between the inhibitor (this compound) and the enzyme (CYP2A6) before the addition of the substrate.[2] The length of this pre-incubation is a key parameter to optimize for accurate assessment of the inhibitor's potency.
Q2: What is this compound and its mechanism of action?
A2: this compound is a known inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme.[3] CYP2A6 is primarily expressed in the liver and is responsible for the metabolism of various xenobiotics, including nicotine and the pro-carcinogen aflatoxin B1.[4][5] Inhibition of CYP2A6 is a therapeutic strategy for smoking cessation.[3] The mechanism of action for many furanocoumarin-based inhibitors of CYP2A6, a class to which many inhibitors belong, involves mechanism-based inactivation.[4] This suggests that this compound may be metabolized by CYP2A6 to a reactive intermediate that then irreversibly inactivates the enzyme.
Q3: What are the typical starting points for pre-incubation time and inhibitor concentration in a TDI study?
A3: A common starting point for pre-incubation time in TDI screening assays is 30 minutes.[6][7] For determining the kinetic parameters of TDI, a range of pre-incubation time points (e.g., 0, 5, 10, 15, and 30 minutes) is recommended.[8] The inhibitor concentrations should span a range that is expected to produce a graded response, from minimal to maximal inhibition. This range is often guided by the IC50 value of the inhibitor. A typical approach is to use five inhibitor concentrations plus a solvent control.[8]
Q4: What is an IC50 shift assay and how is it used to evaluate TDI?
A4: An IC50 shift assay is a common method to screen for TDI.[9] It involves determining the IC50 value (the concentration of an inhibitor that causes 50% inhibition of enzyme activity) with and without a pre-incubation period.[9] A significant decrease in the IC50 value after pre-incubation suggests that the compound is a time-dependent inhibitor.[9] This "shift" indicates that the inhibitor's potency increases with time.[9]
Troubleshooting Guide
Q1: I am not observing any significant inhibition of CYP2A6 by this compound, even after a 30-minute pre-incubation. What could be the issue?
A1:
-
Incorrect Inhibitor Concentration: The concentrations of this compound used may be too low. It is advisable to test a wider and higher range of concentrations.
-
Inactive Compound: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.
-
Sub-optimal Assay Conditions:
-
NADPH Presence: Ensure that NADPH, a necessary cofactor for CYP enzyme activity, is present during the pre-incubation step to allow for potential metabolic activation of the inhibitor.[7]
-
Microsomal Protein Concentration: The concentration of human liver microsomes (HLM) can impact the observed inhibition.[10] Ensure you are using a concentration that provides sufficient enzyme activity and is within the linear range of the assay.
-
Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) in the incubation should be low enough (typically ≤1%) to not affect enzyme activity.
-
Q2: I am seeing a high degree of variability in my replicate experiments. How can I improve the consistency of my TDI assay?
A2:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the inhibitor, enzyme, and substrate solutions. Automated liquid handlers can improve precision.
-
Temperature Control: Maintain a constant temperature of 37°C throughout the pre-incubation and incubation steps. Fluctuations in temperature can significantly affect enzyme kinetics.
-
Mixing: Ensure thorough mixing of all components upon addition to the incubation mixture.
-
Timing: Precisely control the pre-incubation and reaction times for all samples.
-
Matrix Effects: If using a complex matrix like human liver microsomes, ensure the lot is consistent and well-characterized. Lot-to-lot variability can be a source of inconsistency.
Q3: The level of inhibition plateaus quickly, and I am unable to determine a reliable k_inact value. What should I do?
A3:
-
Shorten Pre-incubation Times: If the inactivation is very rapid, the enzyme may be fully inactivated at your earliest time point. Use shorter pre-incubation times (e.g., 0, 1, 2, 5, and 10 minutes) to capture the initial rate of inactivation.
-
Lower Inhibitor Concentrations: High concentrations of the inhibitor can also lead to rapid and complete inactivation. Using lower concentrations of this compound may allow for a more gradual inactivation process that can be accurately measured.
-
Dilution Step: For potent inhibitors, a dilution step after the pre-incubation and before the addition of the substrate can be employed to reduce the concentration of the inhibitor and minimize any reversible inhibition component, allowing for a more accurate determination of the irreversible inactivation rate.[11]
Q4: How do I differentiate between reversible and irreversible time-dependent inhibition?
A4:
-
Dialysis or Ultracentrifugation: To distinguish between reversible and irreversible TDI, you can perform experiments to remove the unbound inhibitor after pre-incubation.[8] If the enzyme activity is restored after removing the inhibitor (e.g., through dialysis or ultracentrifugation), the inhibition is likely reversible.[8] If the activity is not restored, it suggests irreversible inactivation.[8]
-
IC50 Shift with and without NADPH: A standard IC50 shift assay design includes a control with a 30-minute pre-incubation without NADPH.[7] If a significant IC50 shift is only observed in the presence of NADPH, it strongly suggests metabolism-dependent inactivation.[7]
Data Presentation
Table 1: Recommended Starting Conditions for this compound TDI Studies
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.1 - 100 µM (or 5-7 concentrations spanning the expected IC50) | The final concentration range should be optimized based on preliminary experiments. |
| Pre-incubation Time | 0, 5, 10, 15, 30 minutes | A 30-minute pre-incubation is a common starting point for screening.[6] |
| Human Liver Microsomes (HLM) | 0.1 - 0.5 mg/mL | The concentration should be in the linear range for the substrate used. |
| Substrate (Coumarin) | At or near its Km value (typically 1-5 µM) | Using the substrate at its Km ensures the assay is sensitive to changes in enzyme activity.[5] |
| NADPH Concentration | 1 mM | This is a standard concentration for in vitro metabolism studies. |
| Incubation Temperature | 37°C | Crucial for optimal enzyme activity. |
Experimental Protocols
Protocol: IC50 Shift Assay for Time-Dependent Inhibition of CYP2A6
This protocol is designed to determine if this compound is a time-dependent inhibitor of CYP2A6 by comparing its IC50 value with and without a pre-incubation period.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human liver microsomes (HLM) in phosphate buffer (pH 7.4).
-
Prepare a stock solution of the CYP2A6 substrate, coumarin, in a suitable solvent.
-
Prepare a 10X NADPH regenerating system solution.
-
-
Pre-incubation:
-
Condition 1 (0-minute pre-incubation): In a 96-well plate, add buffer, HLM, and varying concentrations of this compound. Immediately proceed to the incubation step.
-
Condition 2 (30-minute pre-incubation without NADPH): In a separate set of wells, add buffer, HLM, and varying concentrations of this compound. Pre-incubate for 30 minutes at 37°C.
-
Condition 3 (30-minute pre-incubation with NADPH): In a third set of wells, add buffer, HLM, varying concentrations of this compound, and the NADPH regenerating system. Pre-incubate for 30 minutes at 37°C.
-
-
Incubation:
-
After the respective pre-incubation times, initiate the reaction by adding the CYP2A6 substrate (coumarin) to all wells.
-
Incubate for a short, pre-determined time (e.g., 10 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or methanol).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (7-hydroxycoumarin) using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound for all three conditions.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
An IC50 shift is calculated as the ratio of the IC50 from the 30-minute pre-incubation without NADPH to the IC50 from the 30-minute pre-incubation with NADPH. A shift greater than 1.5-2 fold is typically considered indicative of TDI.[12]
-
Mandatory Visualization
Caption: Workflow for an IC50 shift assay to evaluate time-dependent inhibition.
Caption: Simplified signaling pathway of mechanism-based time-dependent inhibition.
Caption: Troubleshooting decision tree for unexpected TDI assay results.
References
- 1. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2A6 - Wikipedia [en.wikipedia.org]
- 6. bdj.co.jp [bdj.co.jp]
- 7. bioivt.com [bioivt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 10. The current status of time dependent CYP inhibition assay and in silico drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent results with different batches of Cyp2A6-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Cyp2A6-IN-1, a flavonoid-based inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. Inconsistent results between different batches of the inhibitor can arise from a variety of factors, from the compound's integrity to subtle variations in experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the inhibitory potency (IC50) of this compound between different batches. What are the potential causes?
A1: Inconsistent IC50 values are a common issue when working with small molecule inhibitors and can stem from several sources. Here’s a systematic approach to troubleshooting this problem:
1. Batch-Specific Characteristics:
-
Purity and Identity: Confirm the purity and identity of each batch. Even minor impurities can interfere with the assay or compete with the inhibitor.
-
Recommendation: Request a Certificate of Analysis (CoA) for each batch from the supplier. If possible, independently verify the purity and identity using techniques like HPLC, LC-MS, and NMR.
-
-
Solubility Issues: Incomplete solubilization of the inhibitor can lead to a lower effective concentration.
-
Recommendation: Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect the stock solution for any precipitates. Consider a brief sonication step to aid dissolution.
-
-
Storage and Handling: Improper storage can lead to degradation of the compound.
-
Recommendation: Store this compound as recommended by the manufacturer, typically desiccated at -20°C or -80°C. Minimize freeze-thaw cycles of the stock solution.
-
2. Experimental Protocol Adherence:
-
Consistent Protocol: Ensure that the experimental protocol is followed precisely for each experiment. Minor variations in incubation times, temperatures, or reagent concentrations can significantly impact results.
-
Reagent Stability: The stability of other reagents, such as the CYP2A6 enzyme source (e.g., human liver microsomes, recombinant enzyme) and the substrate, is critical.
-
Recommendation: Use freshly prepared reagents whenever possible. Ensure proper storage and handling of all biological materials.
-
3. Assay System Variables:
-
Enzyme Source: The activity of the CYP2A6 enzyme can vary between different lots of microsomes or recombinant enzyme preparations.
-
Recommendation: If possible, purchase a large single lot of microsomes or recombinant enzyme to reduce this source of variability for a series of experiments.
-
-
Substrate Concentration: The measured IC50 value is dependent on the substrate concentration used in the assay, especially for competitive inhibitors.
-
Recommendation: Use a consistent substrate concentration, typically at or below the Km value for the substrate, for all IC50 determinations.
-
Below is a troubleshooting workflow to diagnose the source of variability.
Troubleshooting workflow for inconsistent IC50 results.
Q2: Can the genetic variability of the CYP2A6 enzyme affect the inhibitory activity of this compound?
A2: Yes, absolutely. The CYP2A6 gene is highly polymorphic, with over 40 known allelic variants.[1][2] These genetic variations can result in an enzyme with altered expression levels or catalytic activity.[1][3] Consequently, the inhibitory potency of this compound can differ depending on the specific CYP2A6 variant being studied.
Individuals can be classified into different metabolizer phenotypes based on their CYP2A6 genotype:
-
Normal metabolizers: Carry two functional alleles (e.g., 1/1).[4]
-
Intermediate metabolizers: Carry one functional and one reduced-function allele.[4]
-
Slow metabolizers: Carry two reduced-function or null alleles (e.g., *2, *4).[1][4]
-
Ultrarapid metabolizers: Carry gene duplications leading to increased enzyme activity.[4]
Impact on Inhibition:
-
A change in the enzyme's active site structure due to a genetic variant could alter the binding affinity of this compound.
-
Variations in enzyme expression levels can influence the apparent potency of the inhibitor in cellular or in vivo systems.
Recommendation: When using human-derived materials like liver microsomes, it is crucial to know the CYP2A6 genotype if possible. If you are observing inconsistent results with different lots of human liver microsomes, this could be a contributing factor. For recombinant systems, ensure you are using the intended and correctly sequenced CYP2A6 variant.
The following table summarizes the impact of different metabolizer phenotypes.
| Metabolizer Phenotype | Typical Genotypes | Expected CYP2A6 Activity | Potential Impact on this compound IC50 |
| Ultrarapid | 1x2 | Increased | May require higher inhibitor concentration |
| Normal | 1A/1A, *1A/1B | Normal | Baseline for comparison |
| Intermediate | 1/9, 1/12 | Moderately Decreased | May appear more potent due to lower enzyme activity |
| Slow/Poor | 2/2, 4/4 | Significantly Decreased / None | Inhibition may be difficult to assess accurately |
Q3: We are performing a mechanism-of-action study and are unsure if this compound is a competitive, non-competitive, or mechanism-based inhibitor. How can we determine this?
A3: Understanding the mechanism of inhibition is crucial for interpreting your results. CYP2A6 inhibitors can act through various mechanisms, including competitive and non-competitive binding.[5] Some furanocoumarins, which share structural similarities with flavonoids, are known to be mechanism-based inhibitors of CYP2A6.[6]
Here is a general experimental protocol to investigate the mechanism of inhibition:
Experimental Protocol: Determining the Mechanism of Inhibition
-
Objective: To determine if this compound is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor of CYP2A6.
-
Materials:
-
Recombinant human CYP2A6 or human liver microsomes
-
CYP2A6 substrate (e.g., coumarin)
-
This compound (multiple concentrations)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well plates
-
Plate reader (fluorescence or absorbance, depending on the substrate)
-
-
Procedure:
-
Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound, and each column will have a fixed concentration of the substrate (e.g., coumarin).
-
Include a range of substrate concentrations that bracket the Km value (e.g., 0.2x Km to 5x Km).
-
Include a range of inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x the previously determined IC50).
-
Add the buffer, CYP2A6 enzyme, and varying concentrations of this compound to the wells. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the varying concentrations of the substrate and the NADPH regenerating system.
-
Incubate at 37°C for a time period within the linear range of product formation.
-
Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Measure the product formation using an appropriate detection method (e.g., fluorescence of 7-hydroxycoumarin).
-
-
Data Analysis:
-
Plot the reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition.
-
Interpretation of Lineweaver-Burk Plots:
| Inhibition Type | Change in Vmax | Change in Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
The following diagram illustrates the different mechanisms of inhibition.
Simplified models of competitive and non-competitive inhibition.
For mechanism-based inhibition, you would typically observe time-dependent and NADPH-dependent inhibition. This would require a different experimental design involving pre-incubation of the enzyme, inhibitor, and NADPH before the addition of the substrate.[6]
By systematically addressing these potential sources of variability, researchers can enhance the reproducibility of their experiments with this compound and gain a clearer understanding of its inhibitory properties.
References
- 1. How The CYP2A6 Gene Influences Detoxification - Xcode Life [xcode.life]
- 2. ClinPGx [clinpgx.org]
- 3. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyp2A6-IN-1 and Tranylcypromine as CYP2A6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of the cytochrome P450 2A6 (CYP2A6) enzyme: Cyp2A6-IN-1 (also known as CD-6), a novel flavonoid-based inhibitor, and tranylcypromine, a well-established monoamine oxidase inhibitor also known for its potent CYP2A6 inhibition. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a CYP2A6 inhibitor for their studies.
Executive Summary
This compound and tranylcypromine both act as competitive inhibitors of CYP2A6, a key enzyme in the metabolism of nicotine and various procarcinogens. Tranylcypromine exhibits high potency with Ki values in the low nanomolar range and has been extensively characterized for its selectivity against other CYP isoforms. This compound is a more recently identified inhibitor with a reported IC50 in the low micromolar range. While direct comparative selectivity data for this compound is limited, its flavonoid structure suggests potential for broader interactions with other CYP enzymes.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative data for this compound and tranylcypromine based on available experimental evidence.
Table 1: Inhibition of CYP2A6
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (CD-6) | 1.566[1] | Not Reported | Competitive[1] |
| Tranylcypromine | 0.42[2] | 0.08[3][4] | Competitive[3][4] |
Table 2: Selectivity Profile of Tranylcypromine against Other CYP Isoforms
| CYP Isoform | IC50 (µM) | Fold Selectivity for CYP2A6 (IC50 based) |
| CYP1A2 | >10[2] | >23.8 |
| CYP2C9 | >10[2] | >23.8 |
| CYP2C19 | >10[2] | >23.8 |
| CYP2D6 | >10[2] | >23.8 |
| CYP2E1 | 3.0[2] | 7.1 |
| CYP3A4 | >10[2] | >23.8 |
Note: A comprehensive selectivity panel for this compound (CD-6) is not currently available in the public domain. However, studies on other flavonoids suggest that they can exhibit inhibitory activity against multiple CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4.[5][6][7]
Mechanism of Action and Molecular Interactions
Both this compound and tranylcypromine exert their inhibitory effects by competing with the substrate for binding to the active site of the CYP2A6 enzyme.
This compound (CD-6): As a flavone derivative, this compound's inhibitory activity is attributed to its molecular structure. Docking studies suggest that the flavone backbone interacts with key residues in the active site of CYP2A6. The presence of a carboxylic acid group on the 2'-position of the phenyl ring is crucial for its potent inhibitory activity compared to its ethyl ester counterpart.[1]
Tranylcypromine: The inhibitory mechanism of tranylcypromine involves the interaction of its cyclopropylamine moiety with the heme iron and surrounding amino acid residues within the CYP2A6 active site. The amine group is critical for its high potency and selectivity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
This assay is a standard method for determining the inhibitory potential of compounds against CYP2A6. The protocol is based on the measurement of the formation of the fluorescent metabolite 7-hydroxycoumarin from the substrate coumarin.[8][9][10][11]
Materials:
-
Human liver microsomes (or recombinant CYP2A6)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Coumarin (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test inhibitor (this compound or tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing human liver microsomes and potassium phosphate buffer.
-
Serially dilute the test inhibitor to the desired concentrations.
-
In a 96-well plate, add the master mix to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding a mixture of coumarin and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or by acidification).
-
Measure the fluorescence of the produced 7-hydroxycoumarin using a plate reader with excitation and emission wavelengths of approximately 370 nm and 450 nm, respectively.[9]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Design, Synthesis, and Biological Studies of Flavone-Based Esters and Acids as Potential P450 2A6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Effect of Flavonoid Aglycones on the CYP1A2, CYP2A6, CYP2C8 and CYP2D6 Enzymes Activity [mdpi.com]
- 6. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Celery extract inhibits mouse CYP2A5 and human CYP2A6 activities via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of CYP2A6 Inhibitors: A Comparative Analysis of Cyp2A6-IN-1 and Methoxsalen
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo efficacy comparison between the novel CYP2A6 inhibitor, Cyp2A6-IN-1 (also known as DLCI-1), and the established inhibitor, methoxsalen. This document summarizes key experimental data, details methodologies, and visualizes relevant pathways to facilitate an objective assessment of their potential as therapeutic agents.
Executive Summary
The cytochrome P450 enzyme CYP2A6 is the primary catalyst for nicotine metabolism. Inhibiting this enzyme can significantly alter nicotine pharmacokinetics, a strategy being explored for smoking cessation therapies. This guide compares the in vivo performance of a novel inhibitor, this compound ((5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine), with the well-characterized inhibitor, methoxsalen. While methoxsalen has demonstrated moderate efficacy in reducing nicotine metabolism in both human and animal studies, this compound shows promise with a significant reduction in nicotine self-administration in preclinical models. However, a complete quantitative comparison is currently limited by the lack of publicly available in vivo pharmacokinetic data for this compound.
In Vivo Efficacy and Pharmacokinetic Profile
A direct quantitative comparison of the in vivo efficacy and pharmacokinetic profiles of this compound and methoxsalen is challenging due to the limited availability of comprehensive in vivo data for this compound. However, based on existing studies, a qualitative and semi-quantitative comparison can be made.
| Parameter | This compound (DLCI-1) | Methoxsalen |
| Animal Model | Mice | Humans, Mice, Rats |
| Dosing | 25 and 50 mg/kg (oral)[1][2] | 1.25 and 12.5 mg/kg (oral, mice)[3], 15 and 30 mg/kg (i.p., mice)[4][5], 3.5, 10, and 30 mg (oral, humans)[3] |
| In Vivo Efficacy | Significantly decreased intravenous nicotine self-administration in both male and female mice at both doses.[1][2][6] | Moderately effective inhibitor of human CYP2A6 activity in vivo.[7] Pretreatment with methoxsalen significantly reduced the incidence and multiplicity of lung adenocarcinomas induced by a tobacco-specific nitrosamine in mice.[3] In humans, it decreased the number of cigarettes smoked by 24%.[3] |
| Effect on Nicotine Metabolites | In male mice, the 25 mg/kg dose led to decreased levels of the nicotine metabolite 3HC.[2] | In rats, methoxsalen significantly reduced plasma cotinine levels following nicotine administration.[6] |
| In Vitro Metabolic Stability | Favorable metabolic stability with a half-life of 40 minutes in human liver microsomes.[2] | Rapidly metabolized in both mice and humans.[8] |
| Pharmacokinetic Parameters (In Vivo) | No quantitative data (Cmax, Tmax, AUC, half-life) available from published studies. | In humans (oral), Tmax is 1.5-6 hours.[9] In mice (oral), rapidly absorbed.[2] |
Experimental Protocols
This compound: Nicotine Self-Administration in Mice
A study investigating the effect of this compound on nicotine consumption utilized a mouse model of intravenous nicotine self-administration.
-
Apparatus: Operant conditioning chambers equipped with two levers.
-
Procedure:
-
Mice were trained to press a lever to receive intravenous infusions of nicotine.[1][2]
-
Once stable responding was established, mice were administered either vehicle or this compound (25 or 50 mg/kg) orally before the self-administration sessions.[1][2]
-
Blood samples were collected to analyze nicotine metabolite levels.[2]
-
Methoxsalen: Inhibition of Nicotine Metabolism in Mice
To assess the in vivo inhibition of CYP2A6 by methoxsalen, a study was conducted in mice.
-
Subjects: Female A/J mice.[3]
-
Procedure:
-
Mice were treated with methoxsalen at doses of 1.25 or 12.5 mg/kg body weight, administered by stomach tube once daily for 3 days.[3]
-
One hour after the final methoxsalen treatment, a tobacco-specific nitrosamine (NNK) was injected intraperitoneally.[3]
-
The experiment was terminated 52 weeks after the first methoxsalen treatment.[3]
-
Lungs were analyzed for the incidence and multiplicity of adenomas and adenocarcinomas.[3]
-
Another study in mice investigated the effect of methoxsalen on nicotine dependence behaviors.
-
Subjects: Mice.
-
Procedure:
Signaling Pathways and Experimental Workflows
Nicotine Metabolism Pathway via CYP2A6
The primary pathway for nicotine metabolism involves its conversion to cotinine, a reaction predominantly catalyzed by the CYP2A6 enzyme in the liver. Further metabolism of cotinine also involves CYP2A6. Inhibition of this enzyme leads to higher and more sustained plasma nicotine levels.
Caption: Nicotine metabolism to cotinine by CYP2A6.
Experimental Workflow for In Vivo Inhibitor Testing
The general workflow for evaluating the in vivo efficacy of CYP2A6 inhibitors involves administering the inhibitor to an animal model, followed by the administration of a CYP2A6 substrate like nicotine. The subsequent analysis of pharmacokinetic and pharmacodynamic parameters determines the inhibitor's effectiveness.
References
- 1. genecards.org [genecards.org]
- 2. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effects of methoxsalen, a CYP2A5/6 inhibitor, on nicotine dependence behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose methoxsalen effects on human cytochrome P-450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Nitric Oxide Mediated Degradation of CYP2A6 via the Ubiquitin-Proteasome Pathway in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic and Natural CYP2A6 Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of a synthetic inhibitor, Cyp2A6-IN-1, and a representative potent natural inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. This comparison is intended to aid in the selection of the most suitable compound for research and preclinical studies targeting CYP2A6, an enzyme pivotal in nicotine metabolism and a target for smoking cessation therapies.
Executive Summary
This compound, a synthetic flavonoid derivative, demonstrates potent inhibition of the CYP2A6 enzyme. When compared with a prominent natural inhibitor, the coumarin derivative 6,7-dihydroxycoumarin, both compounds exhibit strong inhibitory effects. This guide presents a comparative analysis of their inhibitory potency, supported by quantitative data and detailed experimental methodologies. The objective is to provide a clear, evidence-based resource for informed decision-making in inhibitor selection.
Quantitative Inhibitory Activity
The inhibitory potential of this compound and a selection of natural inhibitors is summarized in the table below. The data, presented as IC50 and Ki values, allows for a direct comparison of their potencies. Lower values are indicative of stronger inhibition.
| Compound | Type | IC50 (µM) | Ki (µM) |
| This compound | Synthetic Flavonoid | 1.566[1] | Not Reported |
| 6,7-dihydroxycoumarin | Natural Coumarin | 0.39[2] | 0.25[2] |
| Myricetin | Natural Flavonoid | 41.4[2] | Not Reported |
| Apigenin | Natural Flavonoid | 0.77 - 0.90[3] | Not Reported |
| Phenethyl isothiocyanate (PEITC) | Natural Isothiocyanate | Not Reported | 0.37[2] |
| Benzyl isothiocyanate (BITC) | Natural Isothiocyanate | Not Reported | 4.1[2] |
Experimental Protocols
A standardized experimental protocol for determining CYP2A6 inhibition is crucial for the accurate comparison of different inhibitors. Below is a representative methodology for an in vitro CYP2A6 inhibition assay.
In Vitro CYP2A6 Inhibition Assay using Human Liver Microsomes
This protocol outlines the general procedure for assessing the inhibitory activity of test compounds against CYP2A6-mediated metabolism.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Test Inhibitor (e.g., this compound or natural inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
96-well microplates
-
Incubator
-
LC-MS/MS or fluorescence plate reader for detection
2. Assay Procedure:
-
A master mix is prepared containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
The test inhibitor is serially diluted to various concentrations.
-
The reaction is initiated by adding the CYP2A6-specific substrate (e.g., coumarin) to the wells of the microplate containing the master mix and the test inhibitor.
-
The plate is incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
The reaction is terminated by adding a quenching solvent, such as acetonitrile.
-
The plate is then centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite (e.g., 7-hydroxycoumarin from coumarin) or by a fluorescence reader.[5][6]
3. Data Analysis:
-
The rate of metabolite formation is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rate of metabolite formation in the presence of the inhibitor to the control (vehicle-only) wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Visualizing the Comparison and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway Context
CYP2A6 is a key enzyme in the metabolic pathway of nicotine. Its inhibition leads to a cascade of effects that are of significant interest in smoking cessation research.
Conclusion
Both the synthetic inhibitor this compound and natural inhibitors like 6,7-dihydroxycoumarin offer potent tools for the in vitro and in vivo study of CYP2A6. The choice between a synthetic and a natural inhibitor may depend on various factors including specificity, mechanism of action, and the specific research question being addressed. The data and protocols provided in this guide are intended to serve as a foundational resource for researchers to make an informed selection and design robust experiments to investigate the role of CYP2A6 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating Cyp2A6-IN-1: A Preclinical Candidate Against Standard Smoking Cessation Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of smoking cessation pharmacotherapy is continually evolving, with novel mechanisms of action being explored to address the global health challenge of tobacco addiction. This guide provides a comparative overview of Cyp2A6-IN-1, a preclinical investigational compound, against the established first-line smoking cessation therapies: varenicline, bupropion, and Nicotine Replacement Therapy (NRT). This document is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential and current developmental stage of CYP2A6 inhibition as a strategy for smoking cessation.
Mechanism of Action: A Novel Approach
This compound represents a novel strategy by targeting the metabolic pathway of nicotine. The cytochrome P450 2A6 (CYP2A6) enzyme is primarily responsible for the metabolic inactivation of nicotine into its main metabolite, cotinine. The rate of this metabolism influences smoking behavior; individuals with genetically slower CYP2A6 metabolism tend to smoke fewer cigarettes and have a higher likelihood of quitting. By inhibiting CYP2A6, this compound aims to mimic the effect of slow metabolism, thereby increasing nicotine bioavailability and reducing the urge to smoke.
In contrast, standard therapies operate through different mechanisms. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, where it both reduces cravings and diminishes the rewarding effects of nicotine.[1][2][3] Bupropion, an atypical antidepressant, is a weak inhibitor of dopamine and norepinephrine reuptake and also has nicotinic acetylcholine receptor antagonist properties.[4][5][6] NRT products provide a controlled dose of nicotine to alleviate withdrawal symptoms without the harmful components of tobacco smoke.
Preclinical and Clinical Data Overview
It is crucial to note that this compound, also referred to as DLCI-1 in scientific literature, is currently in the preclinical stage of development. To date, published data is limited to in-vitro and in-vivo animal studies. As such, a direct comparison of its efficacy with approved therapies in humans is not yet possible. The following tables summarize the available data to provide a comparative perspective.
Table 1: Quantitative Comparison of Efficacy
| Therapy | Study Population | Primary Efficacy Endpoint | Abstinence Rate (Active) | Abstinence Rate (Placebo) | Odds Ratio (OR) or Relative Risk (RR) |
| This compound (DLCI-1) | Mice | Reduction in Nicotine Self-Administration | Significant decrease in nicotine intake at 25 mg/kg and 50 mg/kg doses[7][8] | N/A | N/A |
| Varenicline | Adult Smokers | Continuous Abstinence Rate at Weeks 9-12 | 44.0%[5] | 18.0%[5] | OR: 4.6 (vs. Placebo) |
| Bupropion | Adult Smokers | Continuous Abstinence at 12 Weeks | 19.9%[3] | 11.8%[3] | RR: 1.64 (vs. Placebo)[3] |
| Nicotine Replacement Therapy (NRT) | Adult Smokers | Smoking Abstinence at ≥ 6 months | Varies by formulation (e.g., 19% for gum, 16% for patch)[9] | Varies by formulation (e.g., 11% for gum, 9% for patch)[10][9] | OR: 1.71 (Overall NRT vs. Placebo)[10] |
Note: The data for this compound is from a preclinical animal study and is not directly comparable to human clinical trial data for approved therapies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key studies for each therapy.
This compound (DLCI-1) Preclinical Study Protocol
A study published in the Journal of Pharmacology and Experimental Therapeutics investigated the effect of DLCI-1 on nicotine self-administration in mice.[7][8]
-
Subjects: Male and female C57BL/6J mice.
-
Procedure:
-
Mice were trained to self-administer intravenous nicotine (0.03 mg/kg/infusion) in operant conditioning chambers.
-
Once stable responding was achieved, mice were pretreated with either vehicle or DLCI-1 (25 or 50 mg/kg, oral gavage) prior to the self-administration sessions.
-
The number of nicotine infusions earned was recorded as the primary measure of nicotine reinforcement.
-
-
Key Findings: DLCI-1 at both 25 and 50 mg/kg doses significantly decreased the number of nicotine infusions earned by both male and female mice, suggesting a reduction in the reinforcing effects of nicotine.[7][8] The study also found DLCI-1 to be more effective than a 1 mg/kg dose of bupropion in reducing nicotine intake in this model.[8]
Varenicline Clinical Trial Protocol (Exemplar)
A randomized, double-blind, placebo-controlled trial published in JAMA evaluated the efficacy of varenicline for smoking cessation.[4][11]
-
Participants: Adult smokers motivated to quit.
-
Intervention: Participants were randomized to receive varenicline (1.0 mg twice daily), bupropion SR (150 mg twice daily), or placebo for 12 weeks.
-
Primary Outcome: The primary efficacy endpoint was the carbon monoxide-confirmed continuous abstinence rate for weeks 9 through 12.
-
Methodology:
-
Participants were provided with study medication and brief counseling at each visit.
-
Smoking status was assessed through self-report and biochemically verified using an exhaled carbon monoxide (CO) measurement.
-
Abstinence was defined as not a single puff of a cigarette during the specified period.
-
Bupropion Clinical Trial Protocol (Exemplar)
A multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of bupropion SR for smoking cessation.[12]
-
Participants: Healthy adult smokers motivated to quit.
-
Intervention: Participants were randomly assigned to receive bupropion SR (100, 150, or 300 mg/day) or placebo for 7 weeks.
-
Primary Outcome: The primary endpoint was smoking abstinence at the end of the 7-week medication phase.
-
Methodology:
-
All participants received individual smoking cessation counseling.
-
Smoking status was self-reported and biochemically confirmed.
-
Logistic regression was used to identify predictors of abstinence.
-
Nicotine Replacement Therapy Meta-Analysis Methodology
A meta-analysis published in The Lancet reviewed randomized controlled trials of various NRT formulations.[10]
-
Study Selection: Inclusion of randomized controlled trials of NRT (gum, patch, nasal spray, inhaler) that assessed abstinence at a minimum of 6 months.
-
Data Synthesis: The odds ratio (OR) of abstinence for NRT compared to placebo or a non-NRT control was calculated for each trial and pooled using a random-effects model.
-
Primary Outcome: The primary outcome was smoking abstinence at the longest follow-up point (at least 6 months).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Mechanism of Action of this compound
Figure 2: Mechanisms of Standard Smoking Cessation Therapies
References
- 1. First U.S. Trial of Varenicline for E-cigarette Cessation Shows Positive Results < Yale School of Medicine [medicine.yale.edu]
- 2. Varenicline + Counseling for Smoking Addiction · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. time.com [time.com]
- 7. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Meta-analysis on efficacy of nicotine replacement therapies in smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 12. Bupropion for smoking cessation : predictors of successful outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chemical Probes for CYP2A6 Phenotyping: A Comparative Guide
Introduction
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily responsible for the metabolism of nicotine and various other xenobiotics, including procarcinogens like nitrosamines. The significant inter-individual and inter-ethnic variability in CYP2A6 activity has profound implications for smoking behaviors, nicotine dependence, and the efficacy of smoking cessation therapies. Consequently, accurate phenotyping of CYP2A6 activity is crucial for personalized medicine and drug development. While the specific chemical probe "Cyp2A6-IN-1" is not documented in publicly available scientific literature, this guide provides a comprehensive comparison of established chemical probes and methodologies for phenotyping CYP2A6, offering researchers the necessary data and protocols to select the most appropriate tools for their studies.
Comparison of Key Chemical Probes for CYP2A6
The selection of a suitable chemical probe is paramount for accurate CYP2A6 phenotyping. The ideal probe should be specific for CYP2A6, exhibit high affinity, and have a well-characterized metabolic pathway. Below is a comparison of commonly used probes.
| Probe Substrate | Key Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) | Detection Method | Selectivity | In Vivo Use |
| Coumarin | 7-hydroxylation | 0.2 - 2.5 | 10 - 25 | Fluorescence | High | Yes |
| Nicotine | C-oxidation to cotinine | 4 - 50 | 5 - 15 | LC-MS/MS | Moderate | Yes |
| Methoxsalen | O-demethylation | 0.5 - 5 | N/A (Inhibitor) | LC-MS/MS | High | Yes |
| Tranylcypromine | N/A (Inhibitor) | 1 - 10 (Ki) | N/A (Inhibitor) | Various | Moderate | Yes |
Table 1: Comparison of Common Chemical Probes for CYP2A6 Phenotyping. This table summarizes the key characteristics of established probes used to assess CYP2A6 activity.
Experimental Protocols
In Vitro CYP2A6 Enzyme Inhibition Assay
This protocol outlines the general procedure for assessing the inhibitory potential of a compound against CYP2A6 using a fluorescent probe.
-
Reagents and Materials:
-
Recombinant human CYP2A6 enzyme
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Coumarin (probe substrate)
-
Test inhibitor (e.g., this compound, methoxsalen)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, NADPH regenerating system, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2A6 enzyme and coumarin.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, 7-hydroxycoumarin, at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
In Vivo CYP2A6 Phenotyping using Coumarin
This protocol describes a common method for in vivo assessment of CYP2A6 activity in human subjects.
-
Study Design:
-
Recruit healthy volunteers with informed consent.
-
Subjects should abstain from smoking and consuming grapefruit juice for at least 48 hours prior to the study.
-
-
Procedure:
-
Administer a single oral dose of coumarin (e.g., 2 mg).
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Collect urine samples over a 24-hour period.
-
Separate plasma from blood samples.
-
Analyze the concentrations of coumarin and its primary metabolite, 7-hydroxycoumarin, in plasma and urine using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, such as the metabolic ratio of 7-hydroxycoumarin to coumarin, to determine the CYP2A6 phenotype.
-
Visualizing Key Pathways and Workflows
Figure 1: Metabolic Activation of Nicotine by CYP2A6. This diagram illustrates the primary metabolic pathway of nicotine to cotinine, catalyzed by CYP2A6.
Figure 2: General Experimental Workflow for CYP2A6 Phenotyping. This flowchart outlines the key steps for both in vitro and in vivo assessment of CYP2A6 activity.
Conclusion
The accurate phenotyping of CYP2A6 is indispensable for advancing our understanding of its role in drug metabolism and disease. While information on "this compound" is not available, researchers have a selection of well-characterized tools at their disposal. Coumarin stands out as a highly selective and widely used fluorescent probe for in vitro and in vivo studies. Nicotine, as the primary endogenous substrate, offers physiological relevance but with moderate selectivity. Inhibitors like methoxsalen and tranylcypromine are valuable for reaction phenotyping and drug-drug interaction studies. The choice of the most suitable chemical probe and methodology will depend on the specific research question, available instrumentation, and whether the study is conducted in vitro or in vivo. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust CYP2A6 phenotyping studies.
A Comparative Analysis of Reversible and Irreversible CYP2A6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of reversible and irreversible inhibitors of Cytochrome P450 2A6 (CYP2A6), an enzyme of significant interest in drug metabolism and toxicology. Understanding the distinct mechanisms and characteristics of these inhibitor classes is crucial for the development of novel therapeutics, particularly in areas such as smoking cessation and oncology. This document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the relevant biochemical pathways.
Introduction to CYP2A6 and its Inhibition
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in the human liver responsible for the metabolism of various xenobiotics, including the procarcinogen aflatoxin B1, and clinically relevant drugs such as coumarin and nicotine.[1][2] Its primary role in nicotine metabolism makes it a significant target for smoking cessation therapies.[3][4] Inhibition of CYP2A6 can slow down the metabolic clearance of nicotine, potentially reducing the urge to smoke.[3]
CYP2A6 inhibitors can be broadly categorized into two main types: reversible and irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and their effect can be reversed, while irreversible inhibitors, often referred to as mechanism-based inactivators, form a stable, covalent bond with the enzyme, leading to a loss of its function until new enzyme is synthesized.[5][6]
Quantitative Comparison of Inhibitor Performance
The efficacy of CYP2A6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). For irreversible inhibitors, the rate of inactivation (kinact) is also a critical parameter. The following tables summarize available data for representative reversible and irreversible CYP2A6 inhibitors.
Table 1: Reversible CYP2A6 Inhibitors
| Compound | Type | IC50 (µM) | Ki (µM) | Substrate Used | System | Reference |
| Tranylcypromine | Competitive | - | 0.13 ± 0.02 | p-Nitrophenol | Recombinant CYP2A6 | [7] |
| Tryptamine | Competitive | - | 1.7 | Coumarin | Recombinant CYP2A6 | [7] |
| Pilocarpine | Competitive | - | 1.4 ± 0.12 | p-Nitrophenol | Recombinant CYP2A6 | [7] |
| CD-6 | Flavonoid | 1.566 | - | Not Specified | Not Specified | [8] |
| DLCI-1 | Selective Inhibitor | IC50 against CYP2A6 noted | - | Not Specified | Human Liver Microsomes | [3] |
Table 2: Irreversible (Mechanism-Based) CYP2A6 Inhibitors
| Compound | Type | IC50 (µM) | Ki (µM) | kinact (min⁻¹) | Substrate Used | System | Reference |
| Methoxsalen (8-MOP) | Mechanism-Based | - | 0.25 ± 0.10 | - | p-Nitrophenol | Recombinant CYP2A6 | [7] |
| Chalepensin | Mechanism-Based | 1.4 ± 0.1 (with NADPH) | - | - | Coumarin | Recombinant CYP2A6 | [9] |
| Selegiline | Mechanism-Based | - | - | - | Nicotine | Human Liver Microsomes | [4] |
| Phenethyl isothiocyanate (PEITC) | Mechanism-Based | - | 0.37 | - | Not Specified | Not Specified | [10] |
Experimental Protocols
The characterization of CYP2A6 inhibitors involves a series of in vitro assays to determine their potency and mechanism of action.
CYP2A6 Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 of a potential CYP2A6 inhibitor using human liver microsomes and a fluorescent probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP2A6 probe substrate (e.g., coumarin)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., tranylcypromine for reversible, methoxsalen for irreversible)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, positive control, and coumarin in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the human liver microsomes, phosphate buffer, and varying concentrations of the test inhibitor or control.
-
Pre-incubation (for irreversible inhibitors): For evaluating time-dependent inhibition, pre-incubate the mixture from step 2 with the NADPH regenerating system for various time points (e.g., 0, 15, 30 minutes) at 37°C. For reversible inhibition, this step is often omitted or kept constant and short.
-
Initiation of Reaction: Add the CYP2A6 probe substrate (coumarin) to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile.
-
Detection: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate and measure the fluorescence of the product (7-hydroxycoumarin) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
For a more detailed protocol, refer to publications such as Denton et al. (2018) and the Vivid® CYP450 Screening Kit manual.[1][3]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nicotine by CYP2A6
The primary metabolic pathway of nicotine involves its conversion to cotinine, which is predominantly catalyzed by CYP2A6.[4][11] This is followed by further oxidation to trans-3'-hydroxycotinine.
Caption: Nicotine metabolism pathway mediated by CYP2A6.
Metabolic Pathway of Coumarin by CYP2A6
CYP2A6 is the principal enzyme responsible for the 7-hydroxylation of coumarin, a reaction often used as a specific probe for CYP2A6 activity.[11]
Caption: Coumarin metabolism pathway mediated by CYP2A6.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel CYP2A6 inhibitor involves a series of steps from initial screening to detailed mechanistic studies.
References
- 1. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2A6 [medbox.iiab.me]
- 3. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2A6 - Wikipedia [en.wikipedia.org]
Correlating In Vitro Inhibition with In Vivo Efficacy for CYP2A6 Inhibitors: A Comparative Guide Featuring Chalepensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro inhibitory effects and in vivo efficacy of Chalepensin, a potent Cytochrome P450 2A6 (CYP2A6) inhibitor. The data presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on CYP2A6-targeted therapies. While the initial request specified "Cyp2A6-IN-1," no specific compound with this identifier could be located in the published literature. Therefore, this guide utilizes the well-characterized inhibitor Chalepensin as a primary example to illustrate the correlation between in vitro and in vivo data.
Introduction to CYP2A6 Inhibition
Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily known for its role in the metabolic activation of tobacco-specific nitrosamines and the metabolism of nicotine to cotinine. Inhibition of CYP2A6 is a promising strategy for smoking cessation and reducing the harm associated with tobacco use. Evaluating the correlation between in vitro inhibition and in vivo efficacy is a critical step in the development of clinically effective CYP2A6 inhibitors.
Data Presentation: In Vitro and In Vivo Inhibition of CYP2A6 by Chalepensin
The following tables summarize the quantitative data on the in vitro inhibition and in vivo efficacy of Chalepensin.
Table 1: In Vitro Inhibition of Human CYP2A6 by Chalepensin
| Parameter | Value | Conditions | Reference |
| IC | 82.2 ± 8.3 µM | Recombinant human CYP2A6, coumarin 7-hydroxylation, without NADPH pre-incubation | [1] |
| IC | 1.4 ± 0.1 µM | Recombinant human CYP2A6, coumarin 7-hydroxylation, with NADPH pre-incubation | [1] |
| K | 2.64 µM | Recombinant human CYP2A6, time-dependent inactivation | [1][2] |
| k | 0.044 min⁻¹ | Recombinant human CYP2A6, time-dependent inactivation | [1][2] |
Table 2: In Vivo Efficacy of Chalepensin in Mice
| Animal Model | Dosage | Route of Administration | Effect on Hepatic CYP2A Activity | Reference |
| C57BL/6J mice | 10 mg/kg/day for 1 week | Oral gavage | 16% decrease in coumarin 7-hydroxylation activity | [1] |
Table 3: Comparison with Other CYP2A6 Inhibitors
| Inhibitor | In Vitro IC | In Vivo Model | In Vivo Effect | Reference |
| Tranylcypromine | K | N/A | N/A | [3] |
| Methoxsalen | K | Humans | 30 mg oral dose decreased breath carbon monoxide by 47% and cigarettes smoked by 24% in smokers | [3][4] |
Experimental Protocols
In Vitro CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
-
System: Recombinant human CYP2A6 expressed in E. coli, or human liver microsomes.[1]
-
Substrate: Coumarin.[1]
-
Incubation:
-
Detection: The formation of the fluorescent metabolite, 7-hydroxycoumarin, is measured using HPLC with fluorescence detection.[1]
-
Data Analysis: IC
50values are determined by plotting the percentage of inhibition against the inhibitor concentration. KIand kinactvalues for time-dependent inhibition are determined by analyzing the rate of enzyme inactivation at different inhibitor concentrations.[1]
In Vivo Assessment of CYP2A6 Activity in Mice
-
Animal Model: Male C57BL/6J mice.[1]
-
Treatment: Chalepensin is administered orally (e.g., by gavage) at a specified dose and duration.[1]
-
Sample Collection: After the treatment period, mice are euthanized, and liver microsomes are prepared.[1]
-
Ex Vivo Activity Assay: The coumarin 7-hydroxylase activity of the isolated liver microsomes is measured as described in the in vitro protocol to determine the extent of CYP2A6 inhibition.[1]
Mandatory Visualization
References
- 1. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Profiles of Cyp2A6-IN-1 and 8-Methoxypsoralen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the inhibitory performance of the novel compound, Cyp2A6-IN-1, against the well-established inhibitor, 8-methoxypsoralen (8-MOP), on the cytochrome P450 2A6 (CYP2A6) enzyme. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for in vitro and in vivo studies targeting CYP2A6.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and 8-methoxypsoralen against CYP2A6 was determined by assessing their respective half-maximal inhibitory concentrations (IC50). This key parameter quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | IC50 (µM) | Mechanism of Inhibition |
| This compound (CD-6) | 1.566[1] | Flavonoid Inhibitor |
| 8-Methoxypsoralen (8-MOP) | 0.19 ± 0.05[2] | Mechanism-Based / Competitive Inhibitor[3] |
Note: A lower IC50 value indicates a higher potency of the inhibitor. The Ki value for 8-MOP, representing the binding affinity of the inhibitor, has been reported to be as low as 0.04 µM for other potent competitive inhibitors of CYP2A6, though a specific value for 8-MOP was not consistently found across the cited literature.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory profiles of the compared compounds.
CYP2A6 Inhibition Assay using Coumarin 7-Hydroxylation
This assay measures the inhibition of CYP2A6 activity by quantifying the reduction in the formation of the fluorescent metabolite, 7-hydroxycoumarin, from the substrate coumarin.
Materials:
-
Recombinant human CYP2A6 enzyme (or human liver microsomes)
-
Coumarin (substrate)
-
This compound
-
8-Methoxypsoralen
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well microplates (black, for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of coumarin in a suitable solvent (e.g., methanol).
-
Prepare stock solutions of this compound and 8-methoxypsoralen in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
CYP2A6 enzyme
-
A serial dilution of the inhibitor (this compound or 8-MOP) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the substrate, coumarin, to each well to initiate the enzymatic reaction.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic process.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold solvent, such as acetonitrile.
-
-
Detection:
-
Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Experimental and Biological Context
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the metabolic pathway of CYP2A6.
Caption: Workflow of the CYP2A6 inhibition assay.
Caption: CYP2A6 metabolic pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Potency of 8-Methoxypsoralen on Cytochrome P450 2A6 (CYP2A6) Allelic Variants CYP2A6*15, CYP2A6*16, CYP2A6*21 and CYP2A6*22: Differential Susceptibility Due to Different Sequence Locations of the Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cyp2A6-IN-1
Essential Safety and Handling Guide for Cyp2A6-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of this compound, a potent inhibitor of the CYP2A6 enzyme. Given the novel nature of many research chemicals, it is crucial to treat this compound with a high degree of caution, assuming it may be hazardous until comprehensive toxicological data is available. Adherence to these procedural guidelines is critical for ensuring laboratory safety.
Pre-Handling Preparations and Engineering Controls
Before handling this compound, ensure all necessary safety measures are in place.
-
Designated Work Area: All work with this compound, particularly when in powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Safety Equipment Check: Verify that safety showers and eyewash stations are accessible and in good working order.
-
Assemble Materials: Have all necessary personal protective equipment (PPE), spill containment materials, and waste disposal containers ready before you begin.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Wear nitrile gloves. Given that no specific glove breakthrough time may be available for this compound, it is recommended to double-glove and change gloves frequently, especially if contamination is suspected.
-
Body Protection: A fully buttoned lab coat must be worn. For procedures with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.
Operational Plan: Step-by-Step Handling Procedures
a. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine powders.
-
Use appropriate tools (e.g., spatulas) to handle the compound, minimizing the creation of dust.
-
Clean all equipment and the surrounding area thoroughly after weighing.
b. Preparing Solutions:
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Label all solutions clearly with the compound name, concentration, solvent, date, and your initials.
c. Administering the Compound (In Vitro/In Vivo):
-
When adding the compound to cell cultures or administering it to animals, do so in a controlled manner to prevent spills or aerosol generation.
-
All animal handling procedures should be in accordance with approved institutional animal care and use committee (IACUC) protocols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: All unused this compound (both powder and solutions) and any grossly contaminated materials must be disposed of as hazardous chemical waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in a designated hazardous waste container.
-
PPE Disposal: Used gloves and other contaminated disposable PPE should be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
a. Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Contain: If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Clean: Decontaminate the area as per your institution's guidelines.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
b. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) if available, or at least the chemical name, to the medical personnel.
Quantitative Data Summary
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a table with quantitative data cannot be provided. For novel compounds, it is standard practice to assume high toxicity and low exposure limits. Researchers should consult the supplier for any available safety information. General properties of similar small molecule inhibitors suggest that the compound is likely a solid powder at room temperature and may have limited solubility in aqueous solutions.
Experimental Workflow and Safety Diagrams
The following diagrams illustrate key workflows for handling chemical compounds and responding to emergencies in the laboratory.
Caption: Standard workflow for handling chemical compounds in a laboratory setting.
Caption: Emergency response workflow for a chemical spill in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
